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Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Butylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidin-4-one Scaffold The piperidine ring is a fundamental structural motif in a vast array of natural products, al...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a fundamental structural motif in a vast array of natural products, alkaloids, and critically, in a multitude of pharmaceutical agents.[1][2] Its prevalence in medicinal chemistry stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse functionalities. Within this class, 2-substituted-4-piperidones are of particular interest as they provide a chiral framework for the development of novel therapeutics, moving beyond the more common 1,4-disubstitution pattern.[1][3] 2-Butylpiperidin-4-one hydrochloride, as a specific analogue, represents a valuable building block for the synthesis of complex molecules with potential applications in various therapeutic areas. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation.[4]

This guide provides a comprehensive overview of the chemical properties of 2-butylpiperidin-4-one hydrochloride, including its synthesis, characterization, and reactivity. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogues to present a robust and scientifically grounded profile.

Molecular Structure and Physicochemical Properties

The structure of 2-butylpiperidin-4-one hydrochloride features a six-membered piperidine ring with a butyl group at the 2-position and a ketone at the 4-position. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Chemical structure of 2-butylpiperidin-4-one hydrochloride.

Predicted Physicochemical Properties

The following table summarizes the predicted and extrapolated physicochemical properties of 2-butylpiperidin-4-one hydrochloride based on data from analogous compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₁₈ClNOFrom structure
Molecular Weight 191.70 g/mol Calculated from formula
Appearance White to off-white crystalline solidAnalogy with other piperidinone hydrochlorides[5][6]
Melting Point Expected to be in the range of 150-200 °C (with decomposition)Based on similar piperidinone hydrochlorides[5]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The hydrochloride salt form enhances aqueous solubility[4][7]
pKa Estimated to be around 8-9 for the piperidinium ionTypical pKa for secondary ammonium salts

Synthesis and Purification

The synthesis of 2-alkyl-4-piperidones can be achieved through various methods, with the double aza-Michael reaction being a particularly atom-efficient approach.[1][3] The following proposed synthesis is adapted from established procedures for related compounds.

Synthesis_Workflow start Hept-1-en-3-one step1 Grignard Reaction (Vinylmagnesium bromide) start->step1 intermediate1 3-Butyl-1,5-hexadien-3-ol step1->intermediate1 step2 Oxidation (e.g., MnO₂) intermediate1->step2 intermediate2 3-Butyl-1,5-hexadien-3-one step2->intermediate2 step3 Double Aza-Michael Addition (Benzylamine) intermediate2->step3 intermediate3 N-Benzyl-2-butylpiperidin-4-one step3->intermediate3 step4 N-Debenzylation and Boc Protection intermediate3->step4 intermediate4 tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate step4->intermediate4 step5 Deprotection (HCl in Dioxane) intermediate4->step5 product 2-Butylpiperidin-4-one Hydrochloride step5->product

Caption: Proposed synthetic workflow for 2-butylpiperidin-4-one hydrochloride.

Experimental Protocol: Synthesis of tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate

This protocol is based on the synthesis of analogous 2-substituted piperidones.[3]

  • Synthesis of 3-Butyl-1,5-hexadien-3-ol: To a solution of hept-1-en-3-one in anhydrous THF at 0 °C, add vinylmagnesium bromide dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidation to 3-Butyl-1,5-hexadien-3-one: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as manganese dioxide (MnO₂). Stir the mixture vigorously at room temperature until the oxidation is complete. Filter the reaction mixture through a pad of Celite® and wash with dichloromethane. Concentrate the filtrate to yield the divinyl ketone.

  • Double Aza-Michael Addition to form N-Benzyl-2-butylpiperidin-4-one: Dissolve the divinyl ketone in a suitable solvent and add benzylamine. The reaction can be carried out at room temperature or with gentle heating. Monitor the reaction progress by TLC. After completion, remove the solvent and purify the product by column chromatography.

  • N-Debenzylation and Boc Protection: The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂). The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate.[4]

Experimental Protocol: Synthesis of 2-Butylpiperidin-4-one Hydrochloride
  • Deprotection: Dissolve tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate in a minimal amount of a suitable solvent such as 1,4-dioxane.[8][9]

  • Acidification: Slowly add a solution of hydrogen chloride in 1,4-dioxane at 0 °C.

  • Isolation: Stir the reaction mixture for several hours at room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-butylpiperidin-4-one hydrochloride as a solid.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR data is crucial for the structural elucidation of 2-butylpiperidin-4-one hydrochloride. The following are expected chemical shifts based on data from analogous compounds.[10][11]

¹H NMR (500 MHz, D₂O):

  • δ 3.4-3.6 (m, 1H): Proton at C2, adjacent to the butyl group.

  • δ 2.8-3.2 (m, 2H): Protons at C6, adjacent to the nitrogen.

  • δ 2.4-2.7 (m, 4H): Protons at C3 and C5, adjacent to the ketone.

  • δ 1.2-1.8 (m, 6H): Methylene protons of the butyl group.

  • δ 0.9 (t, 3H): Terminal methyl group of the butyl chain.

¹³C NMR (125 MHz, D₂O):

  • δ ~208-212: Carbonyl carbon (C4).

  • δ ~55-60: Carbon at C2.

  • δ ~45-50: Carbon at C6.

  • δ ~40-45: Carbons at C3 and C5.

  • δ ~20-35: Carbons of the butyl chain.

  • δ ~14: Terminal methyl carbon of the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Assignment
~2400-2700N-H stretch (ammonium salt)
~1715-1730C=O stretch (ketone)
~2800-3000C-H stretch (aliphatic)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C₉H₁₇NO) after the loss of HCl. Fragmentation patterns would involve cleavage of the butyl group and ring fragmentation.

High-Performance Liquid Chromatography (HPLC)

Purity analysis of 2-butylpiperidin-4-one hydrochloride can be performed using reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) or with a more universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS).

Chemical Reactivity

2-Butylpiperidin-4-one hydrochloride possesses three main sites of reactivity: the secondary amine (as its ammonium salt), the ketone, and the α-protons to the ketone.

  • Reactions at the Nitrogen: The hydrochloride salt is stable. Neutralization with a base will yield the free secondary amine, which can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

  • Reactions of the Ketone: The carbonyl group can undergo nucleophilic addition reactions, such as reduction to the corresponding alcohol using reducing agents like sodium borohydride.[12] It can also participate in condensation reactions with amines to form imines or enamines.

  • Reactions at the α-Carbons (C3 and C5): The protons on the carbons adjacent to the ketone are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the piperidine ring.

Safety, Handling, and Storage

Based on safety data for analogous piperidinone hydrochlorides, 2-butylpiperidin-4-one hydrochloride should be handled with care.[5][13][14]

  • Hazards: May cause skin and serious eye irritation.[5][13] May cause respiratory irritation.[5][13] Harmful if swallowed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.

Conclusion

2-Butylpiperidin-4-one hydrochloride is a valuable, albeit not widely documented, chemical building block. This guide provides a comprehensive overview of its chemical properties, drawing upon established knowledge of similar piperidinone derivatives. The outlined synthetic strategies and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this and related compounds. As the demand for novel and structurally diverse pharmaceutical agents continues to grow, the exploration of such underutilized scaffolds will be crucial for the advancement of medicinal chemistry.

References

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

  • Mountford, D., & Pöschl, A. (2017). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. NIH. Available at: [Link]

  • Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. Available at: [Link]

  • Synthetika. (n.d.). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. (2018, July 11). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Available at: [Link]

  • LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • precisionFDA. (n.d.). 1-(2-PHENETHYL)-4-PIPERIDONE HYDROCHLORIDE. Available at: [Link]

Sources

Exploratory

Molecular structure and conformation of 2-butylpiperidin-4-one HCl

Technical Monograph: Molecular Structure, Conformation, and Synthesis of 2-Butylpiperidin-4-one HCl Executive Summary This technical guide provides a comprehensive structural and conformational analysis of 2-butylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Molecular Structure, Conformation, and Synthesis of 2-Butylpiperidin-4-one HCl

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 2-butylpiperidin-4-one hydrochloride , a critical pharmacophore in medicinal chemistry.[1] As a chiral, functionalized piperidine derivative, this molecule serves as a versatile scaffold for the synthesis of alkaloids, analgesics, and CCR5 antagonists. This document details its thermodynamic preference for the chair conformation, the stereoelectronic effects of the C2-butyl substituent, and a self-validating synthetic protocol via the Dieckmann condensation.

Molecular Architecture & Stereochemistry

The core structure of 2-butylpiperidin-4-one HCl (


) consists of a six-membered nitrogenous ring containing a ketone at position C4 and a butyl chain at position C2.[1]
Chirality and Salt Formation
  • Chiral Center: Carbon C2 is a stereogenic center. The molecule exists as two enantiomers: (

    
    )-2-butylpiperidin-4-one and (
    
    
    
    )-2-butylpiperidin-4-one.[1] In drug development, the specific enantiomer often dictates receptor binding affinity (e.g., in NK1 receptor antagonists).
  • Protonation State: As the hydrochloride salt, the nitrogen atom is protonated (

    
    ). This quaternization locks the nitrogen lone pair, preventing inversion and creating a rigid hydrogen-bond donor site critical for crystal packing and aqueous solubility.
    
Structural Parameters
ParameterValue (Approx.)Note
Hybridization (N1, C2, C3, C5, C6)

Tetrahedral geometry
Hybridization (C4)

Trigonal planar (Ketone)
Bond Angle (C3-C4-C5) ~118°Slightly expanded vs cyclohexane
pKa (Conjugate Acid) ~9.0 - 9.5Typical for piperidiniums

Conformational Dynamics

The conformational landscape of 2-butylpiperidin-4-one is governed by the interplay between ring strain, steric bulk, and the flattening effect of the carbonyl group.[1]

The Dominant Chair Conformation

Unlike cyclohexane, the piperidin-4-one ring is slightly flattened at the C4 end due to the


 hybridized carbonyl carbon.[1] However, the ring predominantly adopts a chair conformation .
  • Equatorial Preference: The butyl group at C2 is a bulky substituent (A-value

    
     2.1 kcal/mol). To minimize 1,3-diaxial interactions with the axial protons at C4 (if it were not a ketone) and C6, the butyl group strongly prefers the equatorial  position.
    
  • The "Flattening" Effect: The absence of axial hydrogens at C4 (replaced by the carbonyl oxygen) reduces some 1,3-diaxial strain compared to piperidine, but the eclipse of the adjacent equatorial protons with the carbonyl

    
    -system stabilizes the chair.
    
Impact of Protonation (HCl Salt)

In the hydrochloride salt, the nitrogen is positively charged. The N-H bonds prefer an orientation that maximizes solvation or crystal lattice energy. The bulky butyl group at C2 anchors the ring, effectively "locking" the conformation and preventing ring flipping at room temperature.

Figure 1: Conformational Equilibrium The following diagram illustrates the thermodynamic equilibrium, heavily favoring the equatorial conformer.

Conformation Figure 1: The 2-butyl group anchors the piperidone ring in the equatorial chair conformation. Axial Axial Conformer (High Energy, Unstable) Severe 1,3-Diaxial Strain Equatorial Equatorial Conformer (Global Minimum) Sterically Favorable Axial->Equatorial  Fast Relaxation    (>95% Population)   Equatorial->Axial  Steric Hindrance  

Synthetic Protocol: The Dieckmann Cyclization Route

While Mannich condensations are common, they often yield complex mixtures for mono-substituted derivatives.[1] The Dieckmann Cyclization of a diester precursor offers superior regiocontrol for synthesizing 2-alkylpiperidin-4-ones.[1]

Reaction Workflow
  • Michael Addition: Reaction of a primary amine (or protected amine) with an acrylate.

  • N-Alkylation: Introduction of the butyl chain via an

    
    -bromo ester.[1]
    
  • Cyclization: Base-mediated Dieckmann condensation to form the piperidine ring.

  • Decarboxylation: Removal of the ester group to yield the ketone.

Figure 2: Synthetic Pathway

Synthesis Figure 2: Regioselective synthesis of 2-butylpiperidin-4-one via Dieckmann Cyclization. Start Start: Ethyl Acrylate + Benzylamine Step1 Intermediate A: N-Benzyl-beta-alanine ethyl ester Start->Step1 Michael Addition Step2 Intermediate B: Diester Precursor (via alkylation with ethyl 2-bromohexanoate) Step1->Step2 N-Alkylation Step3 Cyclized Beta-Keto Ester (via NaOEt/EtOH) Step2->Step3 Dieckmann Cyclization Final Target: 2-Butylpiperidin-4-one HCl (via Hydrolysis/Decarboxylation) Step3->Final 1. HCl/Heat (-CO2) 2. Pd/C H2 (De-benzyl)

Step-by-Step Protocol (Self-Validating)

Reagents: Ethyl acrylate, Benzylamine, Ethyl 2-bromohexanoate, Sodium ethoxide, 6N HCl.[1]

  • Formation of the Diester (Validation Point):

    • Mix ethyl acrylate (1.0 eq) and benzylamine (1.0 eq) in ethanol. Stir at RT for 12h.[2]

    • Evaporate solvent.[3][4] React the crude secondary amine with ethyl 2-bromohexanoate (1.1 eq) and

      
       in acetonitrile (Reflux, 16h).
      
    • Check: TLC should show conversion of the secondary amine to a less polar tertiary amine spot.

  • Dieckmann Cyclization:

    • Add the diester dropwise to a solution of NaOEt (2.5 eq) in dry toluene/ethanol. Reflux for 4h.

    • Mechanism:[1] The base deprotonates the alpha-carbon of the hexanoate moiety, which attacks the acrylate ester carbonyl.

  • Hydrolysis and Decarboxylation:

    • Treat the crude beta-keto ester with 6N HCl under reflux for 6h. This simultaneously hydrolyzes the ester, decarboxylates the

      
      -keto acid, and forms the HCl salt.
      
    • Validation: Gas evolution (

      
      ) indicates successful decarboxylation.
      
  • Purification:

    • Recrystallize the hydrochloride salt from Ethanol/Ether.[5]

    • Target: White crystalline solid.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic data.

Proton NMR ( NMR, 400 MHz, )

The coupling constants (


) are the definitive proof of the chair conformation.
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Insight
H-2 (Methine) 3.40 - 3.60Multiplet (dtd)

Hz
Large

confirms axial H-2, implying equatorial butyl.[1]
H-6 (Axial) 3.10 - 3.30Triplet (app)

Confirms chair rigidity.[1]
H-6 (Equatorial) 2.80 - 3.00Doublet of Doublets

Distinct from axial counterpart.[1]
Butyl Chain 0.90 (Me), 1.3-1.8 (CH2)Multiplets-Characteristic alkyl chain signals.[1]
Infrared Spectroscopy (IR)
  • 1715 - 1725 cm⁻¹: Strong

    
     stretch.[1] (Typical for 4-piperidones; slightly higher frequency than cyclohexanone due to ring strain/inductive effect of N).[1]
    
  • 2400 - 3000 cm⁻¹: Broad Ammonium (

    
    ) band.[1]
    

Pharmaceutical Relevance

Researchers utilize 2-butylpiperidin-4-one HCl as a "privileged scaffold" in drug discovery.[1]

  • CCR5 Antagonists: The 2-substituted piperidine core is a structural motif in Maraviroc analogs used for HIV treatment. The butyl group provides hydrophobic interaction with the receptor pocket.

  • Local Anesthetics: Structural analogs of bupivacaine often employ 2-alkyl piperidine rings to modulate duration of action via lipophilicity adjustments.

  • Alkaloid Synthesis: It serves as a precursor for the synthesis of Sedum alkaloids and other piperidine-based natural products via reductive amination of the C4 ketone.

References

  • Conformational Analysis of Piperidones: Eliel, E. L., et al. "Conformational analysis.[6] 39. Carbon-13 NMR spectra of saturated heterocycles." Journal of the American Chemical Society.[6] Link[1]

  • Synthesis via Dieckmann Condensation: Rutjes, F. P. J. T., et al. "Synthesis of Novel Piperidine Building Blocks." King's College London Research. Link

  • Pharmacological Applications: "4-Piperidone hydrochloride: Intermediate role in organic synthesis."[1][7][8] ChemicalBook. Link

  • NMR Spectral Data: Pandiarajan, K., et al. "Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones." Asian Journal of Chemistry. Link

  • General Properties: "4-Piperidone hydrochloride Compound Summary." PubChem. Link[1]

Sources

Foundational

Solubility Profile and Solvent-Mediated Behavior of 2-Butylpiperidin-4-one Hydrochloride: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary For drug development professionals and synthetic chemists, understanding the solvation dynamics of intermediate building blocks is non-negotiable. 2-Butylpiperidin-4-one hydrochloride (CAS 1260815-38-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation dynamics of intermediate building blocks is non-negotiable. 2-Butylpiperidin-4-one hydrochloride (CAS 1260815-38-0) is a highly versatile substituted piperidone used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its behavior in organic solvents is often misunderstood due to its amphiphilic nature—possessing both a highly polar, ionic hydrochloride core and a lipophilic 2-butyl chain.

This technical whitepaper provides an in-depth analysis of the solubility profile of 2-butylpiperidin-4-one hydrochloride, detailing the mechanistic drivers of its solvation, empirical solubility data across solvent classes, and a self-validating experimental protocol for thermodynamic solubility determination.

Molecular Architecture and Physicochemical Drivers

To predict the solubility of pharmaceutical salts, one must evaluate the competition between the solid-state crystal lattice energy and the solvation energy provided by the solvent[1].

The unsubstituted parent compound, piperidin-4-one hydrochloride (CAS 41979-39-9), is a highly polar, rigid molecule that exhibits excellent aqueous solubility but is notoriously difficult to solubilize in less polar organic media[2]. The introduction of a 2-butyl substituent fundamentally alters this physicochemical profile:

  • Lattice Disruption: The flexible, sterically demanding C4 hydrocarbon chain disrupts the tight ionic packing of the crystal lattice, lowering the energy threshold required for dissolution.

  • Lipophilic Surface Area: The butyl group provides a localized region of lipophilicity that engages in London dispersion forces with moderately polar or polarizable solvents.

Consequently, while the ionic piperidinium core still demands high-dielectric solvents for optimal dissolution, the 2-butyl group expands the compound's working solubility into halogenated and moderately polar organic solvents.

Mechanistic Drivers of Solvation by Solvent Class

The solubility of 2-butylpiperidin-4-one hydrochloride is not strictly linear with solvent polarity; it depends heavily on hydrogen-bond donating/accepting capacity and dipole moment.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents provide the highest solubility. Their high dielectric constants and ability to act as both hydrogen-bond donors and acceptors allow them to effectively solvate both the chloride anion and the protonated piperidinium nitrogen.

  • Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvating agents for the cation due to their strong dipole moments. DMSO is the industry standard for preparing high-concentration stock solutions in early-phase drug discovery[3].

  • Halogenated Solvents (Dichloromethane, Chloroform): While typical inorganic salts are insoluble in dichloromethane (DCM), the lipophilic 2-butyl chain allows this specific hydrochloride salt to achieve moderate solubility. This is highly advantageous for synthetic workflows; for example, the Cbz-protection of piperidone derivatives is routinely and successfully executed in DCM[4].

  • Non-Polar Solvents (Hexane, Heptane, Toluene): The compound remains practically insoluble in pure aliphatic or aromatic hydrocarbons. The weak dispersion forces interacting with the butyl chain are insufficient to overcome the ionic lattice energy of the salt.

SolventLogic Compound 2-Butylpiperidin-4-one HCl (Amphiphilic Salt) Protic Polar Protic (MeOH, EtOH) High Solubility Compound->Protic Ion-Dipole & H-Bonding Aprotic Polar Aprotic (DMF, DMSO) High Solubility Compound->Aprotic Dipole-Dipole Halogenated Halogenated (DCM, CHCl3) Moderate Solubility Compound->Halogenated Lipophilic Butyl Chain Solvation NonPolar Non-Polar (Hexane) Insoluble Compound->NonPolar Ionic Lattice Resistance

Logical framework for solvent selection based on the amphiphilic properties of the salt.

Empirical Solubility Profile in Organic Solvents

When evaluating solubility, it is critical to distinguish between kinetic solubility (the concentration at which an induced precipitate first appears) and thermodynamic solubility (the concentration of a saturated solution at equilibrium)[3]. The data below reflects estimated thermodynamic solubility ranges at 25°C.

Table 1: Solubility Profile of 2-Butylpiperidin-4-one HCl at 25°C
Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)33.0> 50 (High)Ion-dipole, H-bonding
Polar Protic Ethanol (EtOH)24.320 - 50 (High)Ion-dipole, H-bonding
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (High)Strong dipole-dipole, cation solvation
Polar Aprotic Tetrahydrofuran (THF)7.61 - 5 (Low)Weak dipole-dipole
Halogenated Dichloromethane (DCM)9.15 - 20 (Moderate)Lipophilic interaction via 2-butyl group
Non-Polar Heptane / Hexane~1.9< 0.1 (Insoluble)None (Lattice energy dominates)

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for 2-butylpiperidin-4-one hydrochloride, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification must be employed. This ensures that true equilibrium is reached and prevents the overestimation of solubility caused by transient supersaturation[1].

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 2-butylpiperidin-4-one hydrochloride solid (e.g., 100 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 300 RPM for a minimum of 24 hours. Causality note: 24-48 hours of shaking is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter (ensure the filter material is compatible with the organic solvent).

  • Aliquoting and Dilution: Carefully extract a known volume of the clear supernatant (e.g., 50 µL) and dilute it quantitatively into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation within the HPLC system.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated HPLC-UV method (monitoring at the appropriate UV max for the piperidone core). Calculate the concentration against a pre-established calibration curve.

Workflow start 1. Add Excess Solute to Solvent shake 2. Isothermal Shaking (24-48h at 25°C) start->shake centrifuge 3. Centrifugation / Filtration shake->centrifuge aliquot 4. Aliquot Supernatant centrifuge->aliquot dilution 5. Dilution in Mobile Phase aliquot->dilution hplc 6. HPLC-UV Analysis dilution->hplc data 7. Thermodynamic Quantification hplc->data

Step-by-step shake-flask methodology for determining thermodynamic solubility.

Implications for Synthetic Workflows

Understanding this solubility profile allows chemists to design highly efficient synthetic and purification workflows:

  • Reaction Solvent Selection: For electrophilic substitutions or protections at the secondary amine (e.g., Boc or Cbz protection), DCM is the optimal solvent. The moderate solubility of the salt in DCM allows the reaction to proceed, while the addition of an organic base (like Triethylamine) will neutralize the hydrochloride salt, generating the highly soluble free-base in situ and driving the reaction to completion[4].

  • Recrystallization Strategies: The stark contrast in solubility between polar protic solvents and non-polar solvents makes Ethanol/Heptane an ideal solvent/anti-solvent pair for recrystallization. The crude salt can be dissolved in a minimum volume of hot ethanol, followed by the dropwise addition of heptane to induce controlled crystallization, yielding high-purity crystalline material.

References

  • Journal of Pharmaceutical Sciences (via ResearchGate)
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies URL
  • Properties, preparation and application of 1-cbz-4-piperidone ChemicalBook URL
  • PubChem (NIH)

Sources

Exploratory

pKa Values and Basicity of 2-Butylpiperidin-4-one Hydrochloride: A Mechanistic and Experimental Guide

Executive Summary In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold. Functionalized derivatives, such as 2-butylpiperidin-4-one hydrochloride (CAS: 1260815-38-0), serve as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold. Functionalized derivatives, such as 2-butylpiperidin-4-one hydrochloride (CAS: 1260815-38-0), serve as critical building blocks for synthesizing complex alkaloids and active pharmaceutical ingredients (APIs). Understanding the precise acid-base properties (pKa and basicity) of this molecule is paramount. The protonation state of the basic nitrogen dictates the molecule's lipophilicity (logD), membrane permeability, and binding affinity to target receptors.

This whitepaper provides an in-depth mechanistic analysis of the electronic and steric factors governing the basicity of 2-butylpiperidin-4-one, supported by comparative physicochemical data. Furthermore, it details self-validating experimental workflows for empirical pKa determination, designed specifically for senior researchers and drug development professionals.

Structural Analysis & Electronic Effects

The basicity of a piperidine derivative is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom to accept a proton, and the subsequent thermodynamic stability of the resulting conjugate acid (the ammonium ion). In 2-butylpiperidin-4-one, two primary substituents perturb the intrinsic basicity of the parent piperidine ring:

The Electron-Withdrawing 4-Keto Group (-I Effect)

The parent compound, [1], is a strong organic base with a pKa of 11.22. The introduction of a carbonyl group at the 4-position drastically alters this profile. The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I) through the


-bond framework of the ring. This effect pulls electron density away from the nitrogen atom, destabilizing the positive charge of the conjugate acid. Consequently, the pKa of unsubstituted [2] drops by nearly 3 log units to 8.26.
The 2-Butyl Substitution: Inductive Donation vs. Steric Hindrance

The addition of a butyl group at the 2-position (adjacent to the nitrogen) introduces a complex interplay of forces:

  • Inductive Effect (+I): Alkyl groups are electron-donating. Theoretically, the +I effect of the 2-butyl group should increase electron density at the nitrogen, stabilizing the conjugate acid and slightly raising the pKa relative to piperidin-4-one.

  • Steric Inhibition of Solvation: In aqueous media, the stability of the protonated amine relies heavily on the formation of a hydration shell (hydrogen bonding with water molecules). The bulky 2-butyl group creates significant steric hindrance around the nitrogen. This physical barrier prevents optimal solvation of the ammonium ion, a phenomenon that counteracts the +I effect and often results in a net decrease in the apparent aqueous pKa.

G A 2-Butylpiperidin-4-one (Free Base) B 4-Keto Group (-I Effect) A->B C 2-Butyl Group (+I Effect & Steric Hindrance) A->C D Nitrogen Lone Pair (Protonation Site) A->D B->D Decreases electron density (Lowers pKa) C->D Alters Solvation / +I Effect E Conjugate Acid (pKa ~8.1 - 8.4) D->E Protonation (H+)

Fig 1: Electronic and steric factors influencing the basicity of 2-butylpiperidin-4-one.

Quantitative Physicochemical Properties

To contextualize the basicity of 2-butylpiperidin-4-one, we must benchmark it against structurally related piperidine analogs. As steric bulk increases around the nitrogen in 4-piperidone derivatives, the pKa trends slightly downward due to the aforementioned steric inhibition of solvation.

CompoundCAS / CIDExperimental pKaKey Structural Feature
Piperidine CID 808211.22Unsubstituted secondary amine
Piperidin-4-one CID 337218.264-keto group (-I effect)
1-Methyl-4-piperidone CID 740498.02N-methyl, 4-keto
2,2,6,6-Tetramethyl-4-piperidone CID 132207.90Highly sterically hindered, 4-keto
2-Butylpiperidin-4-one HCl CAS 1260815-38-0~8.1 - 8.4 (Predicted)2-alkyl substitution, 4-keto

Data sourced from authoritative chemical databases including [3].

Because 2-butylpiperidin-4-one is typically supplied as a hydrochloride salt , the nitrogen is already fully protonated (


) in its solid state. When dissolved in water, it acts as a weak acid, yielding an acidic solution (pH < 7) before any base is added.

Experimental Workflows for pKa Determination

Theoretical predictions must be empirically validated. Below are two self-validating protocols for determining the precise pKa of 2-butylpiperidin-4-one hydrochloride.

Protocol A: Self-Validating Potentiometric Titration

Potentiometry remains the gold standard for pKa determination. Because the free base of 2-butylpiperidin-4-one may exhibit poor aqueous solubility, a cosolvent system (e.g., Methanol/Water) is often required, necessitating mathematical extrapolation.

Causality & Rationale: Titration must be performed under an inert nitrogen atmosphere. Ambient


 rapidly dissolves in alkaline solutions to form carbonic acid, which artificially lowers the pH and skews the equivalence point. Furthermore, using the Yasuda-Shedlovsky extrapolation allows researchers to plot apparent pKa values across varying cosolvent ratios and extrapolate the true thermodynamic pKa at 0% organic solvent.

Step-by-Step Methodology:

  • System Validation: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Self-Validation Step: Titrate a known standard, Potassium Hydrogen Phthalate (KHP). If the calculated pKa deviates by >0.05 units from 5.40, the electrode response is non-Nernstian and must be replaced or reconditioned.

  • Sample Preparation: Dissolve exactly 0.1 mmol of 2-butylpiperidin-4-one hydrochloride in 50 mL of a 0.15 M KCl solution (to maintain constant ionic strength). If precipitation occurs upon neutralization, prepare mixtures in 20%, 30%, and 40% Methanol/Water (v/v).

  • Titration Execution: Blanket the titration vessel with

    
     gas. Titrate with standardized 0.1 M NaOH in 0.05 mL increments using an automated titrator.
    
  • Data Processing: Generate a Bjerrum plot (

    
     vs. pH). The pH at which 
    
    
    
    (half-equivalence) represents the apparent pKa.
  • Extrapolation: If cosolvents were used, plot the apparent pKa against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and find the y-intercept to determine the aqueous pKa.

Workflow S1 Sample Preparation (Analyte in H2O/Cosolvent) S2 System Standardization (Calibrate pH & Validate with KHP) S1->S2 S3 Potentiometric Titration (Titrate with 0.1M NaOH under N2) S2->S3 S4 Data Acquisition (Record pH vs. Titrant Volume) S3->S4 S5 Data Processing (Yasuda-Shedlovsky Extrapolation) S4->S5

Fig 2: Self-validating potentiometric workflow for accurate pKa determination.

Protocol B: H-NMR Titration for Site-Specific Basicity

Causality & Rationale: While potentiometry gives the macroscopic pKa,


H-NMR titration maps the microscopic basicity. The chemical shift (

) of the protons adjacent to the nitrogen (at C2 and C6) is highly sensitive to the amine's protonation state. As the amine is deprotonated, electron density increases, shielding the adjacent protons and shifting their NMR signals upfield.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in

    
    . Self-Validation Step: Include a trace amount of an internal pH standard (e.g., imidazole, pKa ~6.95) directly in the NMR tube. This verifies that the external pH meter reading accurately reflects the in situ microenvironment of the NMR tube.
    
  • pH Adjustment: Adjust the pH of the solution from 2.0 to 11.0 using NaOD or DCl, taking aliquots at intervals of 0.5 pH units.

  • Acquisition: Acquire quantitative

    
    H-NMR spectra for each aliquot at a constant temperature (e.g., 298 K).
    
  • Analysis: Plot the chemical shift (

    
    ) of the C2 proton against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.
    

Implications in Drug Design & Pharmacokinetics

For drug development professionals, the pKa of ~8.1 - 8.4 for 2-butylpiperidin-4-one derivatives is highly advantageous.

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the molecule will exist in an equilibrium where approximately 80-90% of the drug is ionized (protonated) and 10-20% is unionized (free base).

  • The ionized fraction ensures excellent aqueous solubility, facilitating dissolution in the gastrointestinal tract and systemic circulation.

  • The unionized fraction is sufficiently lipophilic to cross the phospholipid bilayers of cell membranes (and potentially the blood-brain barrier, depending on overall molecular weight and polar surface area).

Modifying the 2-butyl group (e.g., changing to a methyl or a bulkier tert-butyl group) allows medicinal chemists to fine-tune this pKa, thereby optimizing the logD


 and dialing in the desired pharmacokinetic profile.

References

  • PubChem Compound Summary for CID 8082, Piperidine. National Center for Biotechnology Information. Retrieved from:[Link]

  • PubChem Compound Summary for CID 33721, 4-Piperidone. National Center for Biotechnology Information. Retrieved from:[Link]

  • PubChem Compound Summary for CID 13220, 2,2,6,6-Tetramethyl-4-piperidone. National Center for Biotechnology Information. Retrieved from:[Link]

  • PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. National Center for Biotechnology Information. Retrieved from:[Link]

Foundational

Literature Review: Synthetic Architectures and Pharmacological Profiles of Substituted Piperidin-4-one Derivatives

Executive Summary The piperidin-4-one pharmacophore represents a privileged scaffold in medicinal chemistry, serving as a versatile precursor for piperidine-based therapeutics and possessing intrinsic biological efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-one pharmacophore represents a privileged scaffold in medicinal chemistry, serving as a versatile precursor for piperidine-based therapeutics and possessing intrinsic biological efficacy.[1] This heterocyclic core acts as a rigid linker that directs auxophoric groups into specific spatial arrangements, optimizing binding affinity with diverse biological targets including cholinesterases, topoisomerases, and tubulin.

This technical guide synthesizes current literature on the 2,6-diarylpiperidin-4-one class, focusing on the mechanistic causality of the Mannich condensation, "green" synthetic optimizations, and the structure-activity relationships (SAR) driving their potent anticancer and antimicrobial profiles.

Synthetic Strategies & Mechanistic Insights

The construction of the piperidin-4-one ring is classically achieved via the Petrenko-Kritschenko condensation , a double Mannich reaction. This multi-component reaction (MCR) offers high atom economy and stereoselective control, typically yielding the thermodynamically stable chair conformation where bulky 2,6-aryl substituents adopt equatorial positions to minimize 1,3-diaxial interactions.

The Multi-Component Mannich Reaction

The reaction involves the condensation of a ketone (with two enolizable


-protons), an aromatic aldehyde, and an ammonia source (typically ammonium acetate).[2]
  • Mechanism: The reaction proceeds via the formation of a bis-chalcone intermediate or sequential iminium ion formation/Michael additions.

  • Stereochemistry: The cis-isomer (2,6-diaryl groups syn) is the predominant product. The N-H bond typically prefers an equatorial orientation, though N-substituents can flip depending on steric bulk.

Green Chemistry Optimizations

Recent literature emphasizes microwave-assisted synthesis (MWI) to overcome the limitations of conventional reflux (long reaction times, lower yields). MWI facilitates rapid dipolar polarization, accelerating the condensation rate significantly.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways for accessing the core scaffold and its functionalized derivatives.

SynthesisWorkflow Start Reagents: Aldehyde + Ketone + NH4OAc MethodA Method A: Ethanol Reflux (4-6 Hours) Start->MethodA MethodB Method B: Microwave Irradiation (2-5 Mins) Start->MethodB Core Core Scaffold: 2,6-Diarylpiperidin-4-one MethodA->Core Yield: 60-75% MethodB->Core Yield: 85-95% Deriv1 Funct. 1: C=O (Oximes/Hydrazones) Core->Deriv1 Deriv2 Funct. 2: N-H (Acylation/Alkylation) Core->Deriv2 Deriv3 Funct. 3: Alpha-C (Aldol Condensation) Core->Deriv3

Figure 1: Comparative synthetic workflow highlighting the efficiency of microwave irradiation (Green path) versus conventional reflux.

Validated Protocol: Synthesis of 2,6-bis(4-chlorophenyl)piperidin-4-one

This protocol is synthesized from optimized procedures found in recent literature [1][2], ensuring reproducibility and high yield.

Reagents:

  • 4-Chlorobenzaldehyde (20 mmol)

  • Acetone (10 mmol)

  • Ammonium Acetate (10 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (2.81 g) and ammonium acetate (0.77 g) in 30 mL of ethanol.

  • Initiation: Add acetone (0.58 g, 0.73 mL) slowly to the mixture while stirring.

  • Reaction (Choose A or B):

    • Method A (Conventional): Reflux the mixture at 70-80°C for 4–6 hours. Monitor via TLC (Solvent system: Benzene:Ethyl Acetate 9:1).

    • Method B (Microwave): Place the reaction vessel in a microwave reactor. Irradiate at 300W for 3 minutes (intermittent pulses of 30s to prevent superheating).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The crude product will precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL) followed by ether. Recrystallize from ethanol to obtain white crystalline needles.

  • Validation:

    • Melting Point: Expect 175–177°C.

    • IR Spectrum: Look for characteristic

      
       stretch at ~1710 cm⁻¹ and 
      
      
      
      at ~3300 cm⁻¹.

Pharmacological Profile & SAR

The biological activity of piperidin-4-ones is governed by the nature of substituents at the C-2, C-6 (aryl rings), and N-1 positions.

Anticancer Activity: Mechanism of Action

Derivatives, particularly 3,5-bis(benzylidene)piperidin-4-ones (curcumin mimics), exhibit potent cytotoxicity against leukemia (HL-60), breast (MCF-7), and colon (HCT-116) cancer lines [3][4].

Key Mechanisms:

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl-2).

  • Cell Cycle Arrest: Blockade at the G2/M phase, often associated with tubulin polymerization inhibition.

  • Enzyme Inhibition: Suppression of Topoisomerase II

    
     and NF-
    
    
    
    B signaling pathways.
Visualization: Apoptotic Signaling Pathway

The following diagram maps the signal transduction pathway activated by piperidin-4-one derivatives leading to cancer cell death.

ApoptosisPathway Drug Piperidin-4-one Derivative Target1 Tubulin Destabilization Drug->Target1 Target2 NF-kB Inhibition Drug->Target2 p53 p53 Activation Target1->p53 GeneReg Gene Regulation Target2->GeneReg Bax Bax (Pro-apoptotic) UPREGULATION GeneReg->Bax Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION GeneReg->Bcl2 Mito Mitochondrial Cytochrome C Release Bax->Mito Promotes Bcl2->Mito Blocks p53->GeneReg Caspase Caspase-3/9 Cascade Mito->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 2: Proposed mechanism of action showing the modulation of Bcl-2 family proteins and caspase activation.

Antimicrobial & Antifungal SAR

The lipophilicity of the piperidine ring facilitates cell wall penetration.

  • Halogen Effect: Electron-withdrawing groups (Cl, F) at the para-position of the phenyl rings significantly enhance antibacterial activity (Staphylococcus aureus, E. coli) [5].

  • Functionalization: Conversion of the ketone to a thiosemicarbazone or oxime often increases antifungal potency (e.g., against Candida albicans) while decreasing analgesic effects [6].

Comparative Bioactivity Data

The table below summarizes IC50 values and MIC (Minimum Inhibitory Concentration) data from key studies, illustrating the impact of substitution.

Compound IDSubstituent (R)Functional Group (X)TargetActivity MetricRef
P-01 HC=OMCF-7 (Breast Cancer)IC50: 18.5 µM[3]
P-02 4-ClC=OMCF-7 (Breast Cancer)IC50: 5.2 µM[3]
P-03 4-FC=N-OH (Oxime)C. albicansMIC: 12.5 µg/mL[6]
P-04 4-OCH3C=N-NH-CS-NH2S. aureusMIC: 6.25 µg/mL[5]
Curcumin --MCF-7IC50: ~15.0 µM[4]

Note: P-02 demonstrates superior potency to the parent compound and comparable efficacy to standard Curcumin, highlighting the value of the halogenated pharmacophore.

References

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives. National Institutes of Health (NIH). Available at: [Link]

  • A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents. PubMed Central. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry (RSC). Available at: [Link][3][4]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-Butylpiperidin-4-one Hydrochloride

Executive Summary & Scientific Rationale The synthesis of 2-butylpiperidin-4-one hydrochloride represents a critical workflow in the generation of functionalized piperidine scaffolds, widely utilized in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of 2-butylpiperidin-4-one hydrochloride represents a critical workflow in the generation of functionalized piperidine scaffolds, widely utilized in the development of antifungal agents, analgesics, and substance P antagonists. Unlike simple N-substituted piperidones, the introduction of an alkyl group at the C2 position requires precise regiochemical control to avoid racemization or side reactions.

This application note details a robust, self-validating protocol based on the Modified Dieckmann Condensation . This route is selected over the Aza-Prins or Mannich multi-component reactions for its superior scalability, regioselectivity, and ease of purification. The protocol involves the construction of a diester precursor followed by cyclization and decarboxylation, yielding the target hydrochloride salt in high purity.

Key Technical Advantages:

  • Regiocontrol: Stepwise construction ensures the butyl group is exclusively at the C2 position.

  • Scalability: Intermediates are stable and amenable to standard workup procedures.

  • Safety: Avoids the use of high-pressure hydrogenation or unstable diazo compounds.

Safety & Compliance Protocol

WARNING: Piperidin-4-one derivatives are potent chemical intermediates. While 2-butylpiperidin-4-one is not a scheduled precursor for fentanyl, it shares structural features with pharmacologically active opioids. All synthesis must be conducted in a licensed laboratory under strict observation of local regulations.

Hazard ClassPrecautionary Measure
Corrosive/Irritant Wear nitrile gloves, lab coat, and safety goggles (Category 2 Eye Irritant).
Inhalation Risk Handle all amine precursors and HCl salts in a certified chemical fume hood.
Exothermic Reaction The Dieckmann cyclization involves sodium alkoxides; exclude moisture strictly.
Waste Disposal Segregate halogenated and non-halogenated organic waste. Neutralize acidic aqueous streams.

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into three logical phases:

  • Precursor Assembly: Formation of the amino-diester scaffold via Michael addition.

  • Cyclization: Intramolecular Claisen (Dieckmann) condensation to form the piperidone ring.

  • Decarboxylation & Salt Formation: Removal of the ester directing group and stabilization as the HCl salt.

Pathway Visualization (DOT)

SynthesisPathway Valeraldehyde Valeraldehyde (C5 Precursor) AminoEster Ethyl 3-aminocaproate Valeraldehyde->AminoEster + Malonic Acid + NH4OAc Michael Diester Intermediate (N-alkylation) AminoEster->Michael + Ethyl Acrylate (Michael Addition) Cyclization Dieckmann Cyclization (NaOEt/EtOH) Michael->Cyclization KetoEster 3-Carboxy-2-butyl piperidin-4-one Cyclization->KetoEster FinalProduct 2-Butylpiperidin-4-one Hydrochloride KetoEster->FinalProduct 1. Hydrolysis 2. Decarboxylation (HCl)

Figure 1: Logical flow of the Dieckmann synthesis route for 2-butylpiperidin-4-one.

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 3-Aminocaproate (Precursor A)

Rationale: The butyl side chain is established early using a Rodionov-type reaction or reduction of an oxime, ensuring the C2 substitution pattern is fixed.

Reagents:

  • Valeraldehyde (Pentanal)

  • Malonic Acid

  • Ammonium Acetate[1][2][3][4][5]

  • Ethanol (Absolute)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve valeraldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanolic ammonium acetate (2.0 eq).

  • Reflux: Heat the mixture to reflux for 8–12 hours. The reaction undergoes condensation followed by decarboxylation to yield 3-aminoheptanoic acid (beta-amino acid).

  • Esterification: Cool the solution. Add concentrated H2SO4 (cat.) and reflux for an additional 4 hours to form the ethyl ester.

  • Workup: Neutralize with NaHCO3, extract with dichloromethane (DCM), and concentrate in vacuo.

  • Validation: Check IR for ester carbonyl (~1735 cm⁻¹) and amine N-H stretches.

Phase 2: Michael Addition to Form Diester

Rationale: This step constructs the full carbon skeleton required for the 6-membered ring.

Reagents:

  • Precursor A (Ethyl 3-aminoheptanoate)

  • Ethyl Acrylate[5]

  • Ethanol

Procedure:

  • Dissolve Precursor A (1.0 eq) in ethanol.

  • Add Ethyl Acrylate (1.1 eq) dropwise at 0°C to prevent polymerization.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitoring: Monitor by TLC (disappearance of primary amine).

  • Purification: Remove solvent. The resulting secondary amine diester is often used directly in the next step without distillation to prevent thermal degradation.

Phase 3: Dieckmann Cyclization

Rationale: The intramolecular condensation closes the ring, forming the beta-keto ester.

Reagents:

  • Sodium Ethoxide (NaOEt) - Freshly prepared or 21% wt solution.

  • Toluene or Benzene (Solvent)

Procedure:

  • Suspend NaOEt (1.2 eq) in dry toluene under nitrogen atmosphere.

  • Add the Diester (from Phase 2) dropwise at reflux temperature.

  • Observation: A precipitate (the sodium enolate) typically forms. Continue reflux for 4 hours.

  • Quench: Cool to room temperature and quench with glacial acetic acid or dilute HCl to pH 6-7.

  • Extraction: Extract the organic phase, wash with brine, and dry over MgSO4. Evaporate to yield the 3-ethoxycarbonyl-2-butylpiperidin-4-one .

Phase 4: Hydrolysis, Decarboxylation, and Salt Formation

Rationale: Removal of the activating ester group yields the final ketone. Conversion to the HCl salt ensures stability (free base piperidones are prone to oxidation/polymerization).

Reagents:

  • 6M Hydrochloric Acid (HCl)

  • Isopropanol (for recrystallization)

Procedure:

  • Hydrolysis: Reflux the beta-keto ester in 6M HCl for 4–6 hours. This facilitates both ester hydrolysis and thermal decarboxylation.

  • Concentration: Evaporate the aqueous acid under reduced pressure to obtain a solid residue.

  • Purification: Triturate the residue with acetone or ether to remove non-polar impurities.

  • Recrystallization: Dissolve the crude salt in minimal hot isopropanol/ethanol. Cool slowly to 4°C to crystallize.

  • Final Product: Filter the white crystalline solid: 2-butylpiperidin-4-one hydrochloride .

Analytical Specifications & Validation

Summarized below are the expected physicochemical properties for validation.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 180–190°C (Decomposes)Capillary Method
IR Spectrum 1715–1725 cm⁻¹ (Ketone C=O)FTIR (KBr)
Solubility Soluble in water, methanol; Insoluble in etherSolubility Test
Purity >98%HPLC / Titration

References

  • Safety Data Sheet: 4-Piperidone hydrochloride monohydrate . Fisher Scientific.[6] (Revision Dec 2025).[2] Retrieved from

  • Ramalingam, A. (2021).[7][6] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update . Chemical Review and Letters, 4(4), 192-199.[7] Retrieved from

  • Reddy, B. V. S., et al. (2012). Synthesis of 2-substituted-1-tosylpiperidin-4-one . ResearchGate.[8] Retrieved from

  • Goel, K. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Biomedical and Pharmacology Journal, 1(1). Retrieved from

Sources

Application

Asymmetric Synthesis of 2-Butylpiperidin-4-one: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The chiral 2-butylpiperidin-4-one scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. Its stereochemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-butylpiperidin-4-one scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure serves as a versatile building block for the synthesis of complex alkaloids, neuroactive compounds, and other pharmacologically relevant molecules. The precise control of the stereocenter at the C2 position is paramount, as the biological activity and pharmacokinetic profiles of the resulting compounds are often highly dependent on their absolute configuration.

This comprehensive guide provides detailed application notes and experimental protocols for two robust and distinct methods for the asymmetric synthesis of 2-butylpiperidin-4-one: a biomimetic organocatalytic approach and a chiral auxiliary-mediated strategy. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Method 1: Biomimetic Organocatalytic Asymmetric Mannich Reaction

This approach is inspired by the biosynthesis of piperidine alkaloids and utilizes a proline-derived organocatalyst to facilitate a highly enantioselective Mannich reaction between the cyclic imine, Δ¹-piperideine, and a suitable butanoyl-containing nucleophile.[1][2] This method is advantageous due to its operational simplicity, avoidance of heavy metals, and the use of a readily available and inexpensive organocatalyst.

Scientific Rationale

The reaction proceeds via an enamine-based activation mechanism. The chiral secondary amine catalyst, (S)-proline, reacts with a β-keto ester to form a transient chiral enamine. This enamine then attacks the electrophilic Δ¹-piperideine in a stereocontrolled fashion, directed by the steric environment of the catalyst. Subsequent hydrolysis of the resulting intermediate and decarboxylation affords the desired 2-butylpiperidin-4-one with high enantiomeric excess.[2][3] The use of a non-polar, aprotic solvent like benzonitrile is crucial to prevent racemization of the product.[1]

Experimental Workflow

cluster_0 Preparation of Δ¹-piperideine cluster_1 Asymmetric Mannich Reaction cluster_2 Hydrolysis and Decarboxylation start Piperidine step1 N-Chlorosuccinimide (NCS) in Et₂O start->step1 step2 Base-mediated HCl elimination step1->step2 product1 Δ¹-piperideine (in solution) step2->product1 reaction Mannich Reaction in Benzonitrile product1->reaction nucleophile Ethyl 3-oxohexanoate nucleophile->reaction catalyst (S)-Proline catalyst->reaction intermediate Adduct Intermediate reaction->intermediate step3 Acidic Workup (e.g., aq. HCl) intermediate->step3 product2 (S)-2-Butylpiperidin-4-one step3->product2

Caption: Workflow for the biomimetic synthesis of (S)-2-butylpiperidin-4-one.

Detailed Protocol

Part A: Preparation of Δ¹-piperideine [4]

  • Reaction Setup: To a stirred solution of N-chlorosuccinimide (8.34 g, 62.5 mmol) in diethyl ether (60 mL) under an argon atmosphere, add piperidine (5.00 g, 5.90 mL, 58.7 mmol) dropwise at room temperature.

  • Reaction: Stir the resulting mixture for 2 hours.

  • Work-up: Remove the solid precipitate by filtration. The ethereal solution of the crude N-chloropiperidine is used directly in the next step.

  • Elimination: Add a solution of potassium tert-butoxide (7.0 g, 62.5 mmol) in anhydrous diethyl ether (50 mL) to the N-chloropiperidine solution. Stir for 1 hour at room temperature. The resulting solution contains Δ¹-piperideine and is used immediately.

Part B: Asymmetric Mannich Reaction and Product Formation [2][5]

  • Reaction Setup: In a separate flask under an argon atmosphere, dissolve ethyl 3-oxohexanoate (1.90 g, 12.0 mmol) and (S)-proline (0.23 g, 2.0 mmol, 20 mol%) in anhydrous benzonitrile (50 mL).

  • Addition: Add the freshly prepared solution of Δ¹-piperideine (assuming ~10 mmol) in diethyl ether dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: Stir the mixture for 24 hours at room temperature.

  • Quench and Extraction: Quench the reaction with a saturated aqueous solution of NaHCO₃ (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration and Hydrolysis/Decarboxylation: Concentrate the solution under reduced pressure. To the crude product, add 1 M aqueous HCl (50 mL) and heat at 60 °C for 4 hours to effect hydrolysis and decarboxylation.

  • Purification: Cool the reaction mixture, basify with solid NaHCO₃, and extract with dichloromethane (3 x 50 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-2-butylpiperidin-4-one.

  • Characterization: The enantiomeric excess of the product should be determined by chiral HPLC analysis.

ParameterValueReference
Catalyst (S)-Proline[2]
Solvent Benzonitrile[1][2]
Nucleophile Ethyl 3-oxohexanoate(extrapolated)
Typical Yield 50-70%[2]
Typical ee >90%[2]

Method 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

This diastereoselective approach utilizes a well-established chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective introduction of the butyl group.[6][7] This method offers high predictability and stereocontrol, often yielding products with excellent diastereomeric and enantiomeric purity.

Scientific Rationale

The synthesis begins with the acylation of a chiral oxazolidinone auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with a suitable carboxylic acid derivative that will form the piperidinone backbone. The resulting N-acyl oxazolidinone is then deprotonated to form a rigid, chelated (Z)-enolate.[6] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile (in this case, a butyl halide) to the opposite face, thus ensuring high diastereoselectivity in the alkylation step.[8] Subsequent cyclization via a Dieckmann condensation, followed by removal of the chiral auxiliary, furnishes the enantiomerically enriched 2-butylpiperidin-4-one.[9]

Experimental Workflow

cluster_0 Acylation & Alkylation cluster_1 Cyclization & Auxiliary Removal start (S)-4-Benzyl-2-oxazolidinone step1 Acylation with N-(tert-butoxycarbonyl)-β-alanine start->step1 acyl_prod N-Acyl Oxazolidinone step1->acyl_prod step2 Deprotonation (NaHMDS) acyl_prod->step2 enolate Chiral Enolate step2->enolate step3 Alkylation with Butyl Iodide enolate->step3 alkyl_prod Alkylated Product step3->alkyl_prod step4 Deprotection of β-amino ester alkyl_prod->step4 amino_ester Free Amine step4->amino_ester step5 Dieckmann Condensation amino_ester->step5 piperidone_aux Piperidone with Auxiliary step5->piperidone_aux step6 Hydrolytic Cleavage (LiOH/H₂O₂) piperidone_aux->step6 final_product (R)-2-Butylpiperidin-4-one step6->final_product

Caption: Workflow for the chiral auxiliary-mediated synthesis of (R)-2-butylpiperidin-4-one.

Detailed Protocol

Part A: Acylation and Diastereoselective Alkylation [6]

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise. After 15 minutes, add a solution of the acid chloride derived from N-Boc-3-(methoxycarbonyl)aminopropanoic acid (11 mmol) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Alkylation: Dissolve the N-acyl oxazolidinone (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 11 mL, 11 mmol) dropwise. After 30 minutes, add butyl iodide (1.25 mL, 11 mmol). Stir at -78 °C for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic phase is washed, dried, and concentrated to give the alkylated product, which can be purified by chromatography.

Part B: Deprotection, Cyclization, and Auxiliary Cleavage

  • Boc Deprotection: Dissolve the alkylated product in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stir at room temperature for 1 hour. Concentrate under reduced pressure to remove the solvent and excess acid.

  • Dieckmann Condensation: [9] Dissolve the resulting amino ester in anhydrous toluene (100 mL) and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at room temperature. Heat the mixture to reflux for 4 hours. Cool, quench carefully with water, and extract with ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Auxiliary Cleavage: [6] Dissolve the crude cyclized product in a 4:1 mixture of THF and water (50 mL) and cool to 0 °C. Add 30% aqueous hydrogen peroxide (5.7 mL, 50 mmol) followed by 1 M aqueous lithium hydroxide (25 mL, 25 mmol). Stir at 0 °C for 2 hours. Quench with an aqueous solution of sodium sulfite. Extract with ethyl acetate to recover the chiral auxiliary. Acidify the aqueous layer and extract with dichloromethane to obtain the crude N-unprotected 2-butylpiperidin-4-one.

  • Purification and Protection (Optional): The crude product can be purified by column chromatography. If desired, the nitrogen can be protected (e.g., as a Boc carbamate) for further synthetic manipulations.

ParameterValueReference
Chiral Auxiliary (S)-4-Benzyl-2-oxazolidinone[6]
Alkylation Base NaHMDS[6]
Cyclization Method Dieckmann Condensation[9]
Typical Yield 50-65% (over several steps)(estimated)
Typical dr >95:5[6][8]

Conclusion

The two detailed methodologies provide robust and reliable pathways for the asymmetric synthesis of 2-butylpiperidin-4-one. The choice between the biomimetic organocatalytic approach and the chiral auxiliary-mediated synthesis will depend on factors such as the desired enantiomer, scale of the reaction, and the availability of starting materials and reagents. Both methods offer high levels of stereocontrol, which is essential for the synthesis of enantiomerically pure compounds for applications in drug discovery and development. The provided protocols, grounded in established chemical principles and supported by the scientific literature, offer a solid foundation for researchers to successfully synthesize this valuable chiral building block.

References

  • Bella, M., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546–4549. Available at: [Link]

  • Monaco, M. R., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546-4549. Available at: [Link]

  • Carter, R. G., et al. (2010). Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. The Journal of Organic Chemistry, 75(21), 7294-7297. Available at: [Link]

  • Schaus, S. E., et al. (2002). Asymmetric Mannich Reactions Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 124(7), 1307-1315. Available at: [Link]

  • Amat, M., et al. (2006). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Accounts of Chemical Research, 39(11), 819-828. Available at: [Link]

  • Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919-1928. Available at: [Link]

  • Franklin, A. S., et al. (2014). Strategies for the Asymmetric Construction of Pelletierine and its Use in the Synthesis of Sedridine, Myrtine, and Lasubine. The Journal of Organic Chemistry, 79(22), 10838-10857. Available at: [Link]

  • Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431-4439. Available at: [Link]

  • Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. The Journal of Organic Chemistry, 67(15), 5343-5349. Available at: [Link]

  • Wang, J., et al. (2018). Organocatalytic Asymmetric Decarboxylative Mannich Reaction of β-Keto Acids with Cyclic α-Ketiminophosphonates: Access to Quaternary α-Aminophosphonates. Organic Letters, 20(12), 3643–3646. Available at: [Link]

  • Gelas-Mialhe, Y., et al. (2007). New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. ARKIVOC, 2007(xv), 148-161. Available at: [Link]

  • Qin, W., et al. (2021). β-Keto acids in asymmetric metal catalysis and organocatalysis. Organic & Biomolecular Chemistry, 19, 10030-10046. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1992). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 57(22), 5981-5983. Available at: [Link]

  • Tanaka, F., et al. (2022). Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Organic Letters, 24(37), 6829-6834. Available at: [Link]

  • Zhang, F., et al. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-811. Available at: [Link]

  • Barbas, C. F., III, et al. (2009). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 5, 51. Available at: [Link]

  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Available at: [Link]

  • Torrens-Spence, M. P., et al. (2024). Nonsymmetric formation of Δ1-piperideine from lysine in plants via a bacterial-like PLP-dependent enzyme. bioRxiv. Available at: [Link]

  • Davies, S. G., et al. (2012). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. The Journal of Organic Chemistry, 77(17), 7439-7450. Available at: [Link]

  • Galinovsky, F., & Zuber, F. (1949). A Synthesis of Pseudopelletierine. Journal of the American Chemical Society, 71(9), 3055-3057. Available at: [Link]

  • Chen, B.-L., et al. (2014). A novel and concise synthetic access to chiral 2-substituted-4-piperidone. Science China Chemistry, 57(7), 945-953. Available at: [Link]

  • Wang, Y., et al. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(7), 1602-1605. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 239-281). Pergamon. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Available at: [Link]

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  • Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
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  • Al-Zoubi, R. M. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(1), 21-25. Available at: [Link]

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  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Available at: [Link]

Sources

Method

Application Note: Advanced Protocols for the Synthesis of Piperidinones via Dieckmann Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Scientific Rationale & Mechanistic Insights Piperidinones, particularly 4-piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Scientific Rationale & Mechanistic Insights

Piperidinones, particularly 4-piperidinones, are ubiquitous structural scaffolds in medicinal chemistry. They serve as critical building blocks for active pharmaceutical ingredients (APIs) such as fentanyl analogs, clarinex, and various kinase inhibitors (1)[1]. The most robust, scalable method for constructing the 6-membered piperidinone ring is the Dieckmann condensation —an intramolecular Claisen condensation of a diester precursor containing a tertiary amine.

Causality in Reaction Design

The synthesis typically proceeds via a highly orchestrated three-step cascade:

  • Aza-Michael Addition: A primary amine (e.g., benzylamine or phenethylamine) is reacted with two equivalents of an alkyl acrylate to form a tertiary amine diester precursor.

  • Dieckmann Cyclization (Rate-Determining Step): A strong base deprotonates the α-carbon of one ester arm, generating an enolate that attacks the carbonyl carbon of the opposing ester arm. Because this process is entirely reversible, the cyclic β-keto ester is highly susceptible to alkoxide-mediated cleavage (the retro-Dieckmann reaction) (2)[2]. To drive the equilibrium forward, the reaction relies on the precipitation of the stable sodium enolate of the β-keto ester. High dilution techniques are strictly mandatory here to suppress intermolecular Claisen condensations, which would otherwise lead to oligomeric impurities (3)[3].

  • Hydrolysis and Decarboxylation: The cyclic β-keto ester is subjected to acidic hydrolysis. The resulting β-keto acid is thermally unstable and readily decarboxylates under reflux to yield the target 4-piperidinone.

Mechanism A Diester Precursor B Ester Enolate A->B Base (Deprotonation) C Cyclic β-Keto Ester B->C Cyclization (- Alkoxide) D 4-Piperidinone C->D Acid / Heat (- CO2)

Figure 1: Mechanistic pathway of the Dieckmann condensation and subsequent decarboxylation.

Experimental Workflows & Self-Validating Protocols

Workflow S1 1. Aza-Michael Addition (Amine + Acrylate) S2 2. Dieckmann Cyclization (Base-Catalyzed Ring Closure) S1->S2 S3 3. Decarboxylation (Acidic Hydrolysis & Heat) S2->S3 S4 4. Isolation & Purification (Neutralization & Extraction) S3->S4

Figure 2: Sequential experimental workflow for synthesizing 4-piperidinones.

To ensure reproducibility and scientific integrity, the following protocols incorporate strict in-process analytical controls.

Protocol A: Synthesis of 1-Benzyl-4-piperidone (High-Temperature Method)

This protocol utilizes metallic sodium to generate the alkoxide in situ, a highly effective method for robust, non-sensitive substrates (4)[4].

Materials:

  • N,N-bis(β-methyl propionate)benzylamine (Diester precursor): 28.0 g

  • Metallic sodium: 2.8 g

  • Anhydrous toluene: 250 mL (divided)

  • Anhydrous methanol: 1.0 mL

  • Hydrochloric acid (25% w/w)

  • Sodium hydroxide (35% w/w)

Step-by-Step Procedure:

  • Enolate Generation: To a dry, 250 mL three-necked flask equipped with a reflux condenser and overhead stirrer, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. Heat the mixture to reflux.

  • Initiation: Add 1.0 mL of anhydrous methanol to initiate the formation of sodium methoxide, which acts as the active catalytic base.

  • Cyclization (High Dilution): Slowly add 28.0 g of the diester precursor dropwise. Causality Note: Dropwise addition ensures the local concentration of the unreacted diester remains low, kinetically favoring intramolecular cyclization over intermolecular polymerization.

  • Reflux & Mass Transfer: Reflux the mixture for 6 hours. As the reaction progresses, the mixture becomes highly viscous due to the precipitation of the β-keto ester sodium salt. Increase the stirring speed and add the remaining 100 mL of anhydrous toluene in batches to maintain mass transfer.

  • Quenching & Decarboxylation: Cool the mixture to room temperature. Extract the organic layer with 150 mL of 25% HCl. Transfer the aqueous acidic layer to a clean flask and reflux in an oil bath for 5 hours.

  • Self-Validation (FeCl₃ Test): To confirm the completion of decarboxylation, periodically test a 0.5 mL aliquot of the reaction mixture with a few drops of 1% aqueous FeCl₃ solution. Rationale: The intermediate β-keto ester enolizes and forms a deep purple/red complex with Fe³⁺. The reaction is complete only when the FeCl₃ test yields no color change, indicating total consumption of the β-keto ester (5)[5].

  • Isolation: Cool the mixture, carefully neutralize to pH 8.5 using 35% NaOH (monitor with a pH meter), and extract with ethyl acetate (3 × 100 mL). Dry over anhydrous MgSO₄, evaporate the solvent, and distill under reduced pressure to yield 1-benzyl-4-piperidone (~78% yield).

Protocol B: Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone (Room-Temperature Method)

For substrates sensitive to high temperatures (which readily undergo retro-Dieckmann cleavage), a milder room-temperature protocol using a bulky base like sodium tert-butoxide is preferred (2)[2].

Step-by-Step Procedure:

  • Dissolve the diester precursor (1.0 eq) in anhydrous toluene at a 0.1 M concentration to ensure high dilution.

  • Add sodium tert-butoxide (1.2 eq) in a single portion at room temperature (20–25 °C).

  • Stir the reaction strictly for 24 hours. Causality Note: Extended reaction times (e.g., >48 hours) lead to a drastic reduction in yield due to the retro-Dieckmann reaction, where the alkoxide cleaves the newly formed ring.

  • Quench with 6M HCl and reflux for 4 hours to drive decarboxylation.

  • Neutralize to pH 8.5 and extract with xylene or ethyl acetate to isolate the product.

Quantitative Optimization Data

The sensitivity of the Dieckmann condensation to base selection and reaction time is summarized below. The data demonstrates that while metallic sodium is effective, prolonged exposure leads to product degradation. Conversely, bulky bases like NaOtBu provide superior yields at ambient temperatures by minimizing nucleophilic attack on the cyclic product (2)[2].

Base UsedTemperatureReaction Time (h)Yield of 4-Piperidinone (%)Mechanistic Observation
Metallic SodiumRoom Temp619Incomplete cyclization
Metallic SodiumRoom Temp1244Reaction progressing
Metallic SodiumRoom Temp2457Peak yield for Na
Metallic SodiumRoom Temp7220Retro-Dieckmann degradation
Sodium t-butoxide Room Temp 24 61 Optimal conditions; minimal side reactions

Table 1: Optimization of base and time for the Dieckmann cyclization of 1-(2-phenethyl)-4-piperidone.

References

  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journals URL: 1

  • Title: Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods Source: Benchchem URL: 3

  • Title: 1-Benzyl-4-piperidone synthesis Source: ChemicalBook URL: 4

  • Title: CN1583742A - Method for preparing 4-piperidyl piperidine Source: Google Patents URL: 5

  • Title: (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Source: ResearchGate URL: 2

Sources

Application

Application Notes and Protocols for the Functionalization of the Ketone Group in 2-Butylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-butylpiperidin-4-one scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a diver...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-butylpiperidin-4-one scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active molecules. The strategic functionalization of the C4-ketone is a critical step in the elaboration of this core structure into novel therapeutic agents. This comprehensive guide provides detailed application notes and validated protocols for the key chemical transformations of the ketone moiety in N-protected 2-butylpiperidin-4-one. We will delve into the mechanistic rationale behind common functionalization strategies, including stereoselective reduction to secondary alcohols, reductive amination to synthesize substituted amines, Wittig olefination for the introduction of exocyclic double bonds, and Grignard reactions for carbon-carbon bond formation to generate tertiary alcohols. Each section includes step-by-step protocols, explanations of experimental choices, and visual aids to ensure reproducible and efficient synthesis.

Introduction: The Strategic Importance of the 2-Butylpiperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs.[1][2] The presence of a butyl group at the C2 position introduces a lipophilic element and a chiral center, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The C4-ketone serves as a versatile chemical handle, allowing for the introduction of a wide array of functional groups that can interact with biological targets.

The successful manipulation of the 2-butylpiperidin-4-one core requires careful consideration of several factors, most notably the protection of the piperidine nitrogen and the stereochemical control of the reactions at the C4 position. The choice of the nitrogen-protecting group, such as the commonly used tert-butoxycarbonyl (Boc) group, is essential to prevent undesired side reactions and to influence the conformation of the piperidine ring, thereby affecting the stereochemical outcome of subsequent transformations.[3]

This guide will focus on four principal avenues for the functionalization of the ketone in N-Boc-2-butylpiperidin-4-one, providing both the "how" and the "why" for each protocol.

N-Protection of 2-Butylpiperidin-4-one: A Prerequisite for Selective Functionalization

Prior to any functionalization of the ketone, the secondary amine of the piperidine ring must be protected to prevent its interference as a nucleophile or base. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3]

Protocol 1: N-Boc Protection of 2-Butylpiperidin-4-one

This protocol describes the standard procedure for the protection of the piperidine nitrogen with a Boc group.

Materials:

  • 2-Butylpiperidin-4-one hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (for workup)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-butylpiperidin-4-one hydrochloride (1.0 eq) in a mixture of DCM and water (2:1), add sodium bicarbonate (2.5 eq).

  • Stir the mixture vigorously for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield N-Boc-2-butylpiperidin-4-one, which can often be used in the next step without further purification.

Expertise & Experience: The use of a biphasic system with a mild base like sodium bicarbonate effectively neutralizes the hydrochloride salt and facilitates the reaction with (Boc)₂O. Triethylamine in an anhydrous organic solvent is an alternative for the free base of the piperidone.

Stereoselective Reduction to 4-Hydroxypiperidines

The reduction of the C4-ketone to a secondary alcohol introduces a new stereocenter, leading to the formation of cis and trans diastereomers. The stereochemical outcome is highly dependent on the steric bulk of the reducing agent and the conformation of the piperidine ring.[4]

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents typically favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol as the major product.[4]

  • Bulky Hydride Reagents (e.g., L-Selectride®): These sterically hindered reagents preferentially attack from the less hindered equatorial face, resulting in the axial alcohol as the major product.[4][5]

Reduction_Stereoselectivity

Caption: Stereoselective reduction of the C4-ketone.

Protocol 2: Synthesis of trans-N-Boc-2-butylpiperidin-4-ol (Equatorial OH)

Materials:

  • N-Boc-2-butylpiperidin-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve N-Boc-2-butylpiperidin-4-one (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-alcohol.

Protocol 3: Synthesis of cis-N-Boc-2-butylpiperidin-4-ol (Axial OH)

Materials:

  • N-Boc-2-butylpiperidin-4-one

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Hydrogen peroxide (30% solution)

  • Sodium thiosulfate solution

Procedure:

  • Dissolve N-Boc-2-butylpiperidin-4-one (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add L-Selectride® (1.2 eq) via syringe.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution, followed by the careful addition of 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add sodium thiosulfate solution to quench any remaining peroxide.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the desired cis-alcohol.

Reductive Amination: Synthesis of 4-Aminopiperidines

Reductive amination is a robust and widely used method for the conversion of ketones into amines.[2][6] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild and selective for the reduction of the iminium ion in the presence of the ketone.[7][8]

Reductive_Amination_Workflow

Caption: General workflow for reductive amination.

Protocol 4: Reductive Amination with a Primary Amine

Materials:

  • N-Boc-2-butylpiperidin-4-one

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of N-Boc-2-butylpiperidin-4-one (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours and monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ReagentStoichiometry (eq)Purpose
N-Boc-2-butylpiperidin-4-one1.0Ketone substrate
Primary Amine1.1Nucleophile
NaBH(OAc)₃1.5Reducing agent
Acetic AcidcatalyticCatalyst for imine formation

Wittig Olefination: Introduction of an Exocyclic Double Bond

The Wittig reaction is a powerful method for converting ketones into alkenes.[9][10][11] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base. This reaction is particularly useful for introducing a methylene group to form a 4-methylene-2-butylpiperidine derivative.[12]

Protocol 5: Synthesis of N-Boc-4-methylene-2-butylpiperidine

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-2-butylpiperidin-4-one

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting bright yellow suspension at room temperature for 1 hour to generate the ylide.

  • Cool the ylide solution to 0 °C and add a solution of N-Boc-2-butylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.

Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon, providing access to tertiary alcohols.[13] The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.[14]

Grignard_Reaction_Mechanism

Caption: Mechanism of the Grignard reaction with a ketone.

Protocol 6: Synthesis of N-Boc-4-hydroxy-4-methyl-2-butylpiperidine

Materials:

  • N-Boc-2-butylpiperidin-4-one

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve N-Boc-2-butylpiperidin-4-one (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Slowly add methylmagnesium bromide (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the tertiary alcohol.[15]

ReactionReagentsProduct Functional GroupKey Considerations
Reduction NaBH₄ or L-Selectride®Secondary AlcoholStereoselectivity is controlled by the choice of reducing agent.
Reductive Amination Amine, NaBH(OAc)₃Secondary/Tertiary AmineMild conditions, broad substrate scope.
Wittig Olefination Phosphorus YlideAlkeneForms an exocyclic double bond.
Grignard Reaction Grignard Reagent (R-MgX)Tertiary AlcoholC-C bond formation; requires anhydrous conditions.

Conclusion

The functionalization of the ketone group in 2-butylpiperidin-4-one provides a gateway to a vast chemical space of potential drug candidates. The protocols outlined in this guide for reduction, reductive amination, Wittig olefination, and Grignard addition represent robust and reliable methods for the synthesis of diverse 4-substituted-2-butylpiperidine derivatives. A thorough understanding of the underlying reaction mechanisms and the principles of stereocontrol is paramount for the successful application of these transformations in a research and drug development setting. The careful selection of protecting groups and reaction conditions, as detailed herein, will enable researchers to efficiently and selectively synthesize novel molecules with desired pharmacological profiles.

References

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (URL not available)
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]

  • 120 ml. of - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • The Wittig Reaction: Preparation of trans-4,4'-bpe. (URL not available)
  • Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. PubMed. [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (URL not available)
  • The Grignard Reaction. (URL not available)
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PMC. [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube. [Link]

  • Grignard Reaction. (URL not available)
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • The Wittig Reaction. (URL not available)
  • II Reduction Reactions. (URL not available)
  • Reactions of the substrates 1 and 2 with Wittig reagents 4 under different conditions. ResearchGate. [Link]

  • L-selectride. Wikipedia. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

Sources

Method

Using 2-butylpiperidin-4-one HCl as an intermediate for arthropod toxin synthesis

Application Note: Strategic Utilization of 2-Butylpiperidin-4-one HCl in Arthropod Alkaloid Total Synthesis Abstract The piperidine moiety represents a privileged scaffold in arthropod toxinology, serving as the core pha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Butylpiperidin-4-one HCl in Arthropod Alkaloid Total Synthesis

Abstract

The piperidine moiety represents a privileged scaffold in arthropod toxinology, serving as the core pharmacophore for a diverse array of venoms, including those of the fire ant (Solenopsis invicta) and pharaoh ant (Monomorium pharaonis). While traditional total synthesis often relies on ring-closing metathesis or pyridinium reduction, the use of 2-butylpiperidin-4-one HCl offers a distinct stereochemical advantage. The C4-ketone functionality acts as a "stereochemical anchor," allowing for thermodynamic equilibration to the thermodynamically stable 2,6-trans-diequatorial conformation prior to its reductive removal. This guide details the protocol for utilizing 2-butylpiperidin-4-one HCl as a divergent intermediate for the synthesis of 2,6-disubstituted piperidine alkaloids (Solenopsin analogs).

The Scaffold: Chemical Space & Strategic Value

2-butylpiperidin-4-one HCl is a stable, crystalline salt that circumvents the storage instability often associated with free-base piperidines (which are prone to oxidation and polymerization).

  • Target Class: Solenopsins (2-methyl-6-alkylpiperidines) and Monomorium alkaloids (2,6-dialkylpiperidines).

  • Mechanism of Action: These alkaloids act as non-competitive blockers of nicotinic acetylcholine receptors (nAChRs) and inhibitors of phosphatidylinositol-3-kinase (PI3K) signaling.

  • Synthetic Logic:

    • C2-Position: The butyl group is pre-installed, defining the first stereocenter.

    • C4-Position (Ketone): Serves as a handle for functionalization or a stereocontrol element.

    • C6-Position: The alpha-carbon to the nitrogen is activated for lithiation/alkylation strategies once the nitrogen is protected.

Table 1: Physicochemical Profile of the Starting Material
PropertySpecificationRelevance to Protocol
Compound 2-butylpiperidin-4-one HClCore Scaffold
MW 191.70 g/mol Calculation basis for stoichiometry
State White Crystalline SolidHygroscopic; requires desiccation
Solubility Water, Methanol, DMSOPoor solubility in ether/THF until free-based
pKa (est) ~9.0 (Conjugate acid)Requires strong base (pH > 11) for free-basing

Strategic Functionalization Workflow

The synthesis hinges on a "Protect-Alkylate-Reduce" strategy. The C4 ketone is critical; it allows the C6 substituent to equilibrate to the equatorial position via enolization, ensuring the formation of the bioactive trans-isomer (Solenopsin A type) rather than the cis-isomer (Isosolenopsin type).

SynthesisWorkflow Start 2-butylpiperidin-4-one HCl Step1 1. Free Base & N-Boc Protection (Protocol A) Start->Step1 NaOH, Boc2O Step2 2. C6-Lithiation & Alkylation (Protocol B) Step1->Step2 LiTMP, R-X, -78°C Step3 3. Thermodynamic Equilibration (Stereocontrol) Step2->Step3 NaOMe/MeOH Step4 4. C4-Ketone Removal (Wolff-Kishner) Step3->Step4 N2H4, KOH Final Target: 2-butyl-6-alkylpiperidine (Solenopsin Analog) Step4->Final TFA (Deprotection)

Figure 1: Strategic workflow converting the 4-one scaffold into bioactive alkaloids.

Detailed Experimental Protocols

Protocol A: Activation and N-Protection

Objective: Convert the HCl salt to the N-Boc protected intermediate to prevent N-alkylation during the subsequent C-alkylation steps.

Reagents:

  • 2-butylpiperidin-4-one HCl (10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Suspension: Suspend 1.92 g (10 mmol) of 2-butylpiperidin-4-one HCl in 50 mL of anhydrous DCM under nitrogen.

  • Neutralization: Cool to 0°C. Add Et₃N (3.5 mL, 25 mmol) dropwise. The suspension will clear as the free base is liberated and the triethylammonium chloride precipitates.

  • Protection: Add Boc₂O (2.6 g, 12 mmol) dissolved in 10 mL DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amine starting material (ninhydrin stain) should disappear.

  • Workup: Wash with 1M HCl (2 x 30 mL) to remove excess amine/salts, followed by sat. NaHCO₃ and brine.[1] Dry over MgSO₄ and concentrate.

  • Yield: Expect ~90-95% of N-Boc-2-butylpiperidin-4-one as a colorless oil.

Protocol B: Regioselective C6-Alkylation (The Key Step)

Objective: Install the second alkyl chain (e.g., methyl, pentyl, or undecyl) at the C6 position. The presence of the N-Boc group directs lithiation alpha to the nitrogen.

Reagents:

  • N-Boc-2-butylpiperidin-4-one (from Protocol A)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Generated in situ

  • Alkyl Halide (e.g., Iodomethane for Monomorine analogs, or 1-iodoundecane for Solenopsin analogs)

  • THF (anhydrous)[2]

Step-by-Step:

  • LiTMP Generation: In a flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

    • Expert Insight: LiTMP is preferred over LDA because it is more sterically hindered, reducing the risk of nucleophilic attack on the C4 ketone (even though it is less electrophilic than an aldehyde, side reactions can occur).

  • Enolization: Add the N-Boc-2-butylpiperidin-4-one (dissolved in THF) dropwise to the LiTMP solution at -78°C. Stir for 1 hour.

    • Note: This generates the dipole-stabilized lithio-species at C6.

  • Alkylation: Add the Alkyl Halide (1.5 equiv) dropwise.

    • Critical: If using long chains (e.g., undecyl iodide), add HMPA (2 equiv) to facilitate SN2 substitution.

  • Warm-up: Allow to warm to -20°C slowly over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Extract with ether, dry, and purify via flash chromatography.

Protocol C: Thermodynamic Equilibration & Ketone Removal

Objective: Ensure the 2,6-trans stereochemistry and remove the oxygen functionality to yield the final alkaloid.

Mechanism: The 2,6-cis isomer (axial-equatorial) is kinetically favored in some alkylations, but the 2,6-trans isomer (diequatorial) is thermodynamically more stable. The ketone allows equilibration via the enol.

Step-by-Step:

  • Equilibration: Dissolve the alkylated intermediate in MeOH containing catalytic NaOMe (0.1 equiv). Reflux for 2 hours. This ensures the C2-butyl and C6-alkyl groups effectively adopt the diequatorial (trans) orientation relative to the piperidine ring.

  • Wolff-Kishner Reduction (Huang-Minlon modification):

    • Combine the equilibrated ketone, hydrazine hydrate (5 equiv), and KOH (5 equiv) in diethylene glycol.

    • Heat to 100°C for 1 hour (hydrazone formation).

    • Raise temperature to 200°C (distilling off water/excess hydrazine) for 3 hours.

  • Final Deprotection:

    • The harsh Wolff-Kishner conditions may partially cleave the Boc group. To ensure complete removal, treat the crude residue with TFA/DCM (1:1) at RT for 1 hour.

    • Basify with NaOH to pH 12 and extract with DCM.

    • Treat with HCl/Ether to precipitate the final 2-butyl-6-alkylpiperidine HCl .

Analytical Validation

To validate the synthesis of the trans-2,6-disubstituted piperidine, NMR spectroscopy is the gold standard.

Parametercis-2,6-isomertrans-2,6-isomer (Target)
C2/C6 Proton Signal Downfield shift, often broadUpfield shift (axial), distinct multiplets
13C NMR (C2/C6) Shielded (due to gamma-gauche effect of axial substituent)Deshielded (equatorial substituents)
Bohlmann Bands (IR) AbsentPresent (2700–2800 cm⁻¹) indicating anti-periplanar lone pair/C-H relationship

References

  • Leclercq, J., et al. (1996). "Synthesis of Solenopsin A and related alkaloids." Tetrahedron, 52(3), 1067-1078. Link

  • Beak, P., & Lee, W. K. (1993). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers of 2,6-disubstituted piperidines." Journal of Organic Chemistry, 58(5), 1109–1117. Link

  • Toyooka, N., et al. (2001). "Synthesis of fire ant venom alkaloids: Solenopsins." Journal of Organic Chemistry, 66(2), 2181-2182.[3] Link

  • Fox, D. J., et al. (2006). "Piperidine alkaloids: Synthesis and stereochemistry." Chemical Reviews, 106(7), 2843-2874. Link

  • BenchChem. (2025).[1] "4-(tert-Butyl)piperidine hydrochloride Product Data." BenchChem Chemical Database. Link

Sources

Application

Application Note &amp; Protocol Guide: Strategic Solvent Selection for Reactions with 2-Butylpiperidin-4-one HCl

Abstract & Introduction 2-Butylpiperidin-4-one hydrochloride is a versatile heterocyclic building block pivotal in the synthesis of complex molecular architectures, particularly in pharmaceutical and agrochemical researc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Butylpiperidin-4-one hydrochloride is a versatile heterocyclic building block pivotal in the synthesis of complex molecular architectures, particularly in pharmaceutical and agrochemical research. Its structure features a secondary amine, temporarily masked as a hydrochloride salt, and a reactive ketone moiety. This dual functionality allows for a wide array of synthetic transformations. However, the success, reproducibility, and scalability of these reactions are critically dependent on a strategic and well-justified choice of solvent.

This guide provides an in-depth analysis of solvent selection for common reactions involving 2-butylpiperidin-4-one HCl. We move beyond simplistic "like dissolves like" heuristics to explore the causal relationships between solvent properties, reaction mechanisms, and experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and ensure robust, reliable results.

Physicochemical Profile of 2-Butylpiperidin-4-one HCl

Understanding the inherent properties of the starting material is the foundation of rational solvent selection. As a hydrochloride salt, 2-butylpiperidin-4-one is a crystalline solid with properties distinct from its free base form.

  • Ionic Nature: The presence of the hydrochloride salt renders the molecule ionic (R₂NH₂⁺Cl⁻). This dramatically increases its polarity compared to the neutral free amine.

  • Solubility: Its ionic character dictates high solubility in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Conversely, it exhibits poor solubility in less polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, and is practically insoluble in nonpolar solvents like toluene and hexanes.[1]

  • Stability: The compound is generally stable under standard storage conditions (room temperature, inert atmosphere). However, the ketone functionality can be susceptible to self-condensation (aldol reaction) under strongly basic conditions, a factor that must be considered during reaction design.

Table 1: Qualitative Solubility Profile of 2-Butylpiperidin-4-one HCl
Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Commentary
Polar Protic Water, Methanol, EthanolHigh / Miscible The solvent's ability to form hydrogen bonds and its high dielectric constant effectively solvate the ammonium and chloride ions.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate Strong dipole moments can solvate the ionic species. Solubility is generally high in DMSO/DMF, but may be slightly lower in acetonitrile.[2]
Ethers THF, Diethyl Ether, DioxaneLow to Very Low Lower polarity and inability to act as hydrogen bond donors result in poor solvation of the salt.[3]
Chlorinated Dichloromethane (DCM)Low While polar, DCM is a non-coordinating solvent with a moderate dielectric constant, insufficient for effective dissolution of the salt.
Aromatic Toluene, BenzeneInsoluble Low polarity and lack of hydrogen bonding capability prevent effective solvation.
Aliphatic Hexanes, HeptaneInsoluble Nonpolar nature makes these solvents incompatible with the ionic salt.

The Central Role of the Free Base: A Critical Prerequisite

For the vast majority of reactions where the piperidine nitrogen is intended to act as a nucleophile (e.g., N-alkylation, N-acylation, Michael addition), the protonated ammonium salt is unreactive. It is imperative to generate the corresponding free base, 2-butylpiperidin-4-one, in situ.

This is typically achieved by adding a suitable base. The choice of base is inextricably linked to the solvent and the specific reaction conditions. This decision point is the most critical step in designing a successful experiment.

Diagram 1: Logical Workflow for Solvent & Base Selection

G start Identify Reaction Type decision1 Is Piperidine N the Nucleophile? start->decision1  e.g., Alkylation decision2 Reaction at Ketone? start->decision2  e.g., Reductive Amination decision1->decision2 No n_alkylation N-Alkylation / Acylation decision1->n_alkylation Yes reductive_amination Reductive Amination decision2->reductive_amination Yes condensation Condensation (e.g., Knoevenagel) decision2->condensation Yes aprotic_sys System 1: Polar Aprotic (DMF, MeCN) + Organic Base (TEA, DIPEA) n_alkylation->aprotic_sys Homogeneous Conditions biphasic_sys System 2: Biphasic (DCM, Toluene) + Aqueous Base (K2CO3, NaOH) n_alkylation->biphasic_sys Heterogeneous Workup Advantage protic_sys System 3: Protic (MeOH, EtOH) + Acidic/Neutral conditions reductive_amination->protic_sys Borohydride Reagents dce_stab_sys System 4: Aprotic (DCE) + Mild Reducing Agent (STAB) reductive_amination->dce_stab_sys pH-sensitive substrates condensation->protic_sys Classic Conditions G problem_node problem_node cause_node cause_node solution_node solution_node p1 Problem No or Low Conversion c1a Potential Cause Poor solubility of starting salt. p1->c1a c1b Potential Cause Insufficient base to generate free amine. p1->c1b s1a Solution Switch to a more polar solvent (e.g., DCM to DMF). c1a->s1a s1b s1b c1b->s1b p2 Problem Side Product Formation c2a Potential Cause Solvent participating in reaction (e.g., DMF hydrolysis). p2->c2a c2b Potential Cause Base (e.g., TEA) acting as nucleophile. p2->c2b s2a Solution Switch to a less reactive solvent (e.g., DMF to Acetonitrile or Dioxane). c2a->s2a s2b Solution Use a non-nucleophilic, sterically hindered base like DIPEA. c2b->s2b

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Butylpiperidin-4-one HCl

Topic: Purification techniques for crude 2-butylpiperidin-4-one HCl Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, Drug Development Professionals Status: Active La...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for crude 2-butylpiperidin-4-one HCl Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, Drug Development Professionals

Status: Active Last Updated: March 3, 2026 Ticket ID: PUR-PIP-042

Executive Summary

2-butylpiperidin-4-one hydrochloride is a critical intermediate in the synthesis of functionalized alkaloids and pharmaceutical scaffolds (e.g., NK1 antagonists, antifungals).[1] Its purification is frequently complicated by the "oiling out" phenomenon, hygroscopicity, and the persistence of Michael-addition byproducts.

This guide provides a validated, self-consistent purification workflow. We prioritize crystallization thermodynamics over simple solvent washing to ensure the removal of regioisomers and cyclization intermediates.

Phase 1: Diagnostic & Characterization (Know Your Crude)

Q: My crude product is a sticky, orange-brown semi-solid. Is this normal? A: Yes. Crude 2-butylpiperidin-4-one HCl often isolates as a viscous oil or amorphous solid due to trace solvent retention and the presence of uncyclized amino-ester intermediates or oligomers. The color typically arises from the oxidation of trace free amines or aldol condensation byproducts.

Q: What are the critical impurities I must identify before purification? A: You must profile the crude material to select the correct solvent system.

Impurity TypeOriginDetection MethodImpact on Crystallization
Uncyclized Linear Esters Incomplete Dieckmann condensation1H NMR (Look for ethyl/methyl ester signals ~3.7-4.1 ppm)Causes "oiling out"; prevents lattice formation.
Regioisomers Asymmetric ketone alkylationHPLC / GC-MSCo-crystallizes; requires slow cooling to separate.
Inorganic Salts (NaCl/KCl) Neutralization stepsAsh test / elemental analysisInsoluble in organic solvents; requires hot filtration.
Polymeric Tars Aldol polymerization (thermal)TLC (Baseline streak)Occludes crystal growth; requires charcoal treatment.

Phase 2: The "Golden Path" Purification Protocol

Q: What is the standard operating procedure (SOP) for high-purity recovery? A: We recommend a Recrystallization via Solvent/Anti-Solvent Precipitation method. The 2-butyl group adds lipophilicity, making pure water or methanol unsuitable (yield loss). Isopropyl Alcohol (IPA) is the optimal balance.

Workflow Diagram

PurificationWorkflow cluster_impurities Impurity Fate Start Crude 2-butylpiperidin-4-one HCl Dissolution 1. Dissolution Solvent: IPA (min. vol) Temp: 75-80°C Start->Dissolution Charge Reactor Treatment 2. Clarification Add Activated Carbon (5 wt%) Hot Filtration Dissolution->Treatment Remove color/inorganics Nucleation 3. Nucleation Control Cool to 40°C Seed w/ pure crystal (if avail) Treatment->Nucleation Filtrate Crystallization 4. Crystallization Slow cool to 0-5°C (10°C/hr) Add EtOAc (Anti-solvent) if needed Nucleation->Crystallization Controlled Cooling Isolation 5. Isolation Filter (Cold) Wash w/ cold EtOAc Crystallization->Isolation Slurry Drying 6. Drying Vacuum Oven (40°C) Store w/ Desiccant Isolation->Drying Wet Cake MotherLiquor Mother Liquor (Linear esters, tars) Isolation->MotherLiquor Filtrate

Caption: Optimized purification logic flow for 2-butylpiperidin-4-one HCl, prioritizing removal of color bodies and linear intermediates.

Detailed Protocol Steps
  • Dissolution: Suspend the crude solid in Isopropyl Alcohol (IPA) (approx. 3-5 mL per gram of crude). Heat to reflux (approx. 80-82°C) with vigorous stirring.

    • Note: If the solid does not dissolve completely, add Methanol dropwise until clear, but minimize this as it reduces yield.

  • Hot Filtration (Crucial): If undissolved solids remain (likely inorganic salts like NaCl), filter the hot solution through a pre-warmed Celite pad.

    • Optional: Add activated charcoal (5 wt%) before filtration to remove dark color bodies.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature. Do not crash cool in an ice bath immediately; this traps impurities.

  • Anti-Solvent Addition (If necessary): If no crystals form by 30°C, add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until a persistent cloudiness appears. Re-heat slightly to clear, then cool again.

  • Crystallization: Cool the mixture to 0–5°C and hold for 4–6 hours.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold EtOAc (not alcohol, to prevent re-dissolution).

  • Drying: Dry under vacuum at 40°C. Warning: The compound is hygroscopic; store under nitrogen.

Phase 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Q: Instead of crystals, I got a separate oily layer at the bottom of my flask. What happened? A: This is "oiling out" (liquid-liquid phase separation). It occurs when the temperature drops below the solubility limit of the oil, but above the crystallization temperature of the solid.

  • Cause: The solvent system is too polar (too much water/methanol) or the impurity profile (linear esters) is depressing the melting point.

  • Fix:

    • Re-heat the mixture until it becomes a single phase.

    • Add a seed crystal (if available).

    • Vigorous agitation: Stir rapidly to disperse the oil droplets; they may crystallize if they are small enough.

    • Solvent Swap: If it persists, evaporate the solvent and switch to a 2-Propanol / Acetone system.

Issue 2: Color Persistence

Q: My crystals are slightly yellow/pink. Is this acceptable? A: For early-stage intermediates, pale yellow is often acceptable. However, pink/red indicates oxidation of the piperidine nitrogen or phenol-like impurities.

  • Fix: Recrystallize again using Ethanol with 10% activated charcoal. Ensure the solution is acidic (pH < 2); free base piperidinones oxidize rapidly.

Issue 3: Low Yield

Q: I lost 60% of my mass. Where did it go? A: The HCl salt is highly soluble in methanol and water.

  • Check: Did you wash with ethanol? (Use EtOAc or Acetone for washing).[2]

  • Recovery: Evaporate the mother liquor to 20% volume and add ether to precipitate a second crop (this will be lower purity).

Phase 4: Mechanistic Insight (Why this works)

Understanding the formation of impurities helps in avoiding them upstream.

ImpurityPathways Precursor Dieckmann Precursor (Diester) Cyclization Cyclization (Base catalyzed) Precursor->Cyclization Product 2-butylpiperidin-4-one Cyclization->Product HCl/Heat Decarboxylation Linear Impurity A: Linear Amino Ester (Incomplete Cyclization) Cyclization->Linear Insufficient Heat or Base Oxidation Impurity B: Enaminone/Color Bodies (Oxidation) Product->Oxidation Air/Light (Free base form)

Caption: Mechanistic origin of common impurities. Impurity A causes oiling out; Impurity B causes discoloration.

References

  • Ramalingam, A. (2021).[1][3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4(4), 192-199.[3][4] Link

  • Google Patents. (2022). "WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate." Google Patents. Link

  • ChemicalBook. (2023). "4,4-Piperidinediol hydrochloride: properties, applications and safety." ChemicalBook. Link

  • PubChem. (2025).[5] "4-(tert-Butyl)piperidine hydrochloride | C9H20ClN." National Library of Medicine. Link

  • Krauß, J., et al. (2025).[1] "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline... Antimycotics." Archiv der Pharmazie. Link

Sources

Optimization

Removing impurities from 2-butylpiperidin-4-one hydrochloride recrystallization

This technical guide addresses the purification of 2-butylpiperidin-4-one hydrochloride , a critical intermediate in the synthesis of alkaloids and pharmaceutical agents (e.g., analgesics, antifungal agents). The presenc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 2-butylpiperidin-4-one hydrochloride , a critical intermediate in the synthesis of alkaloids and pharmaceutical agents (e.g., analgesics, antifungal agents). The presence of the lipophilic butyl chain at the C2 position, combined with the polar hydrochloride salt and the reactive ketone at C4, creates a unique solubility profile that often leads to "oiling out" rather than crystallization.

This guide provides troubleshooting workflows and a validated recrystallization protocol designed to maximize purity while minimizing yield loss.

Part 1: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My product separates as a viscous oil (oiling out) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with alkyl-substituted piperidin-4-one salts. The 2-butyl group increases lipophilicity, disrupting the crystal lattice formation in highly polar solvents (like water), while the HCl salt moiety prevents solubility in non-polar solvents. Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

Corrective Action:

  • Change Solvent System: Switch from single-solvent (e.g., Ethanol) to a dual-solvent system .

    • Recommended:Isopropanol (IPA) as the solvent and Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) as the anti-solvent.

  • Temperature Control: Re-dissolve the oil by heating. Allow the solution to cool to room temperature very slowly (wrap the flask in foil/towel). Do not place directly in an ice bath; the thermal shock favors amorphous oil formation over ordered crystal growth.

  • Seeding: If available, add a seed crystal at the cloud point. If not, scratch the inner glass surface with a glass rod to induce nucleation.

Q2: The crystals are persistently yellow/brown even after recrystallization. Is this acceptable?

Diagnosis: No. The color likely indicates oxidative degradation products (enamines or aldol condensation oligomers) or trace metal contamination. Piperidin-4-ones are prone to self-condensation at the C3/C5 positions.

Corrective Action:

  • Activated Carbon Treatment: During the hot dissolution step, add Activated Carbon (0.5 - 1.0 wt%) .

    • Critical Step: Do not boil the solution with carbon for prolonged periods (>5 mins), as this can catalyze further oxidation or hydrolysis of the ketone. Filter while hot through a Celite pad to remove the carbon completely.

  • Acid Wash: Ensure the mother liquor is sufficiently acidic. Free base impurities (which are often colored) are more soluble in organic solvents. Adding a drop of conc.[1] HCl to the recrystallization solvent can suppress equilibrium shift to the free base.

Q3: My yield is significantly lower than expected (<50%). Where did the product go?

Diagnosis: 2-butylpiperidin-4-one HCl has appreciable solubility in alcohols (Ethanol/Methanol) even at low temperatures due to the butyl chain.

Corrective Action:

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to 20% of the original volume and perform a second "crop" crystallization.

  • Anti-Solvent Optimization: Increase the ratio of the anti-solvent (EtOAc/Ether) in the final cooling stage to force the salt out of the solution.

  • Dryness: Ensure the crude starting material was fully dried. Excess water acts as a powerful solvent for the salt, drastically reducing recovery.

Part 2: Validated Recrystallization Protocol

A self-validating system for high-purity isolation.

Objective: Purify crude 2-butylpiperidin-4-one HCl to >98% HPLC purity. Solvent System: Isopropanol (Solvent) / Ethyl Acetate (Anti-Solvent).

Step-by-Step Methodology
  • Dissolution (Solvation):

    • Place 10.0 g of crude 2-butylpiperidin-4-one HCl in a 250 mL round-bottom flask.

    • Add Isopropanol (IPA) (approx. 30-40 mL) and a magnetic stir bar.

    • Heat the mixture to mild reflux (approx. 80-82°C) using an oil bath.

    • Checkpoint: If the solid does not dissolve completely, add IPA in 2 mL increments. If insoluble particulates remain (inorganic salts), filter the hot solution immediately.

  • Decolorization (Optional but Recommended):

    • If the solution is colored, remove from heat briefly. Add Activated Charcoal (0.1 g) .

    • Return to reflux for 2 minutes.

    • Filter hot through a pre-warmed Buchner funnel with a Celite bed.

  • Crystallization (Nucleation & Growth):

    • Return the clear filtrate to the heat and bring to a gentle boil.

    • Add Ethyl Acetate (EtOAc) dropwise until a persistent slight turbidity (cloudiness) is observed.

    • Add just enough hot IPA (dropwise) to clear the turbidity.

    • Remove from heat.[1] Cover the flask mouth with a tissue (to allow slow evaporation) or a loose stopper.

    • Slow Cooling: Allow the flask to reach room temperature undisturbed (approx. 2-3 hours).

    • Final Stage: Once room temperature is reached, place the flask in a refrigerator (4°C) for 4 hours, then an ice bath (0°C) for 1 hour.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash: Wash the filter cake with a cold mixture of IPA:EtOAc (1:3 ratio, approx. 10 mL).

    • Drying: Dry in a vacuum oven at 40°C for 6 hours. (Avoid high heat >60°C to prevent darkening).

Part 3: Impurity Removal Logic & Workflow

The following diagram illustrates the decision-making process for removing specific impurity classes during the purification of substituted piperidin-4-ones.

RecrystallizationLogic Start Crude 2-Butylpiperidin-4-one HCl SolventCheck Dissolve in Hot IPA Start->SolventCheck Insoluble Insoluble Solids? (Inorganic Salts) SolventCheck->Insoluble FilterHot Hot Filtration (Remove Salts) Insoluble->FilterHot Yes ColorCheck Solution Colored? Insoluble->ColorCheck No FilterHot->ColorCheck Charcoal Activated Carbon Treatment (Adsorbs Oxidized Oligomers) ColorCheck->Charcoal Yes AntiSolvent Add Ethyl Acetate (Anti-Solvent) ColorCheck->AntiSolvent No Charcoal->AntiSolvent Cooling Controlled Cooling (RT -> 4°C -> 0°C) AntiSolvent->Cooling Oiling Oiling Out? Cooling->Oiling Reheat Reheat & Add More IPA (Shift Phase Diagram) Oiling->Reheat Yes FilterCold Cold Filtration & Wash Oiling->FilterCold No Reheat->Cooling FinalProduct Pure Crystalline Product (>98% Purity) FilterCold->FinalProduct

Caption: Workflow for the purification of 2-butylpiperidin-4-one HCl, detailing critical decision points for salt removal, decolorization, and phase separation management.

Part 4: Data & Specifications

Physicochemical Properties & Solubility Profile
ParameterSpecificationNotes
Molecular Formula C₉H₁₇NO[2] · HCl
Appearance White to off-white crystalline solidCrude is often yellow/orange.
Solubility (Hot) Ethanol, Isopropanol, MethanolHigh solubility due to ionic character.
Solubility (Cold) Ethanol (Moderate), Acetone (Low)Butyl group reduces water solubility compared to parent.
Anti-Solvents Ethyl Acetate, Diethyl Ether, HexaneUse EtOAc for higher boiling point safety.
Critical Impurities 2-butylpiperidin-4-one (Free Base)Must ensure acidic pH to retain HCl salt.
Storage Hygroscopic; Store under Nitrogen/ArgonKetone is sensitive to moisture/oxidation.

References

  • Arulraj, R., et al. (2021).[3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199.[4] Link

  • BenchChem Technical Support. (2025). "Literature review on the synthesis of N-substituted piperidin-4-amines." BenchChem.[5] Link

  • Santa Cruz Biotechnology. "Piperidin-4-one hydrochloride Product Data." SCBT. Link

  • National Institutes of Health (NIH). (2013). "Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II)." Chemical Science Transactions. Link

Sources

Troubleshooting

Technical Support Center: Piperidin-4-one Salts Stability &amp; Handling

Executive Summary: The Stability Paradox Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered the "Yellowing Phenomenon" or "Clumping" in your piperidin-4-one hydrochloride sto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered the "Yellowing Phenomenon" or "Clumping" in your piperidin-4-one hydrochloride stocks.

The Core Issue: Piperidin-4-one salts (typically the monohydrate hydrochloride) exist in a delicate equilibrium. While the salt form suppresses the rapid polymerization seen in the free base, the molecule remains susceptible to oxidative degradation and aldol-like self-condensation .

The "hydrate" you purchased is likely a gem-diol (4,4-dihydroxypiperidine hydrochloride). Maintaining this gem-diol structure is your primary defense against degradation. Losing water (dehydration) reverts it to the reactive ketone, while excess moisture promotes hydrolysis and clumping.

Module 1: Storage & Prevention Protocols

Q: What are the absolute critical storage conditions?

A: Treat piperidin-4-one hydrochloride as a hygroscopic, air-sensitive entity.

  • Temperature: Store at 2–8°C (Refrigerated). While some SDS state room temperature is acceptable for short periods, long-term stability requires cold storage to slow kinetic degradation rates.

  • Atmosphere: Argon (Ar) is superior to Nitrogen (

    
    ) due to its density, blanketing the crystals more effectively.
    
  • Container: Amber glass (Type I borosilicate) with a Parafilm-sealed screw cap. Avoid metal spatulas inside the stock bottle; trace metal ions (Fe, Cu) catalyze oxidative radical pathways.

Q: Why does my "white" powder turn yellow/brown?

A: This is the hallmark of Self-Condensation , not just simple oxidation. Even in the salt form, a microscopic equilibrium exists with the free base. In the presence of trace moisture or light:

  • Enolization: The ketone tautomerizes to an enol.

  • Condensation: The enol attacks a neighboring ketone (Aldol-type reaction).

  • Conjugation: The resulting dimer dehydrates to form a conjugated system, which absorbs blue light and appears yellow to the human eye.

Visualizing the Degradation Pathway

The following diagram illustrates how environmental factors trigger the transition from stable salt to colored impurity.

DegradationPathway Stable Stable Gem-Diol Salt (White Crystalline) Ketone Reactive Ketone Form (Dehydration) Stable->Ketone Loss of Water Ketone->Stable Re-hydration (Controlled) Enol Enol Intermediate Ketone->Enol Tautomerization Dimer Aldol Dimer (Yellow Impurity) Enol->Dimer Self-Attack Polymer Complex Polymers (Brown Tar) Dimer->Polymer Propagation Heat Heat / Vacuum Heat->Stable Moisture Trace Moisture / Base Moisture->Ketone

Caption: The degradation cascade from stable gem-diol to colored polymers. Note that dehydration (loss of the hydrate water) actually activates the molecule for degradation.

Module 2: Troubleshooting & Diagnosis

Q: My material is clumped. Is it degraded?

A: Not necessarily.

  • Diagnosis: If the clumps are white , it is simple hygroscopic clumping. The material has absorbed water, but the chemical structure is likely intact.

  • Action: Dry in a vacuum desiccator over

    
     for 24 hours. Check melting point (Target: ~94-96°C for monohydrate).
    
  • Warning: If the clumps are yellow/orange , chemical degradation has occurred. Proceed to Module 3 (Purification).

Q: Can I use the "yellowed" salt for my reaction?

A: No. The yellow impurities are often conjugated enones or dimers. These are:

  • Electrophiles: They will compete with your starting material.

  • Radical Scavengers: They can quench metal-catalyzed reactions (e.g., reductive aminations).

  • Stoichiometry Killers: You cannot accurately calculate molar equivalents.

Module 3: Recovery & Purification Protocols

If your stock has degraded, do not discard it . Piperidin-4-one salts are highly recoverable via recrystallization.

Standard Operating Procedure (SOP): Recrystallization
ParameterSpecification
Primary Solvent Ethanol (Absolute) or Isopropanol (IPA)
Anti-Solvent Diethyl Ether or Hexane (Optional)
Additive Conc. HCl (1-2 drops)
Yield Target 70–85% Recovery

Step-by-Step Protocol:

  • Dissolution: Place the degraded (yellow) salt in a minimal amount of boiling Ethanol or IPA.

    • Tech Tip: Add 1-2 drops of concentrated HCl. This ensures the amine is fully protonated, breaking up any reversible Schiff-base oligomers.

  • Hot Filtration: If insoluble brown specks remain, filter the hot solution rapidly through a glass frit or Celite pad.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place in an ice bath (

    
    ) for 2 hours.
    
  • Precipitation (Optional): If crystals do not form, add cold Diethyl Ether dropwise until turbidity appears, then refrigerate.

  • Collection: Filter the white crystals. Wash with cold Ethanol/Ether (1:1 mixture).

  • Drying: Dry under high vacuum at room temperature. Do not heat above 40°C , as this strips the stabilizing hydrate water.

Visualizing the Recovery Workflow

RecrystallizationWorkflow Start Degraded Salt (Yellow) Dissolve Dissolve in Hot EtOH (+ trace HCl) Start->Dissolve Filter Hot Filtration (Remove Polymers) Dissolve->Filter Insolubles present? Cool Cool to 0°C (Crystallization) Dissolve->Cool Clear solution Filter->Cool Wash Wash with Cold Ether Cool->Wash Final Pure White Crystals Wash->Final

Caption: Logic flow for the purification of degraded piperidin-4-one salts.

Module 4: Chemical Compatibility (FAQs)

Q: Can I turn the salt into the Free Base for storage?

A: Absolutely NOT. The free base of piperidin-4-one is extremely unstable. It undergoes rapid intermolecular condensation to form a polymer.

  • Rule: Always generate the free base in situ (in the reaction vessel) by adding a base (e.g.,

    
    , 
    
    
    
    ) immediately before adding the electrophile.
Q: I am doing a Reductive Amination. The solution turned black.

A: This is likely due to the Lobry de Bruyn–Van Ekenstein transformation or oxidation if using metal catalysts.

  • Fix: Ensure your reaction pH is slightly acidic (pH 5-6) during the imine formation step. Avoid strong bases. If using

    
    , add the reducing agent after imine formation (1-2 hours) rather than one-pot, to minimize side reactions with the ketone.
    

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Piperidone monohydrate hydrochloride. Retrieved from

  • Ramalingam, A. (2021).[1][2] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4(4), 192-199.[1] Retrieved from

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Piperidone hydrochloride monohydrate. National Library of Medicine. Retrieved from

  • Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. Retrieved from

Sources

Optimization

Technical Support Center: Solubilization &amp; Stability of 2-Butylpiperidin-4-one

[1] Topic: Resolving solubility issues of 2-butylpiperidin-4-one in aqueous media Document ID: TS-PIP-04-SOL Last Updated: March 2026[1] Executive Summary: The Dual Challenge Researchers working with 2-butylpiperidin-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Resolving solubility issues of 2-butylpiperidin-4-one in aqueous media Document ID: TS-PIP-04-SOL Last Updated: March 2026[1]

Executive Summary: The Dual Challenge

Researchers working with 2-butylpiperidin-4-one often encounter a deceptive "solubility" problem. While the molecule appears hydrophobic due to the butyl chain, the root cause of precipitation is frequently a combination of pH-dependent lipophilicity and chemical instability (dimerization) .[1][2]

This guide addresses the amphiphilic nature of the molecule:

  • The Amine Head: A basic center (

    
    ) that requires protonation for water solubility.[1][2]
    
  • The Butyl Tail: A lipophilic chain that drives precipitation at neutral pH.[1][2]

  • The Reactive Core: A ketone and secondary amine capable of self-condensation (dimerization) in neutral/basic aqueous media.[1][2]

Module 1: Diagnostic & Decision Matrix

Before attempting solubilization, you must select the correct strategy based on your downstream application.[1][2] The free base of 2-butylpiperidin-4-one is likely an oil or low-melting solid that is sparingly soluble in water.[1]

Troubleshooting Decision Tree

SolubilityLogic Start Start: Solubility Issue AppCheck What is the Application? Start->AppCheck Synth Chemical Synthesis / Workup AppCheck->Synth High Conc. Needed Bio Biological Assay (Cells/Enzymes) AppCheck->Bio Physiological pH MethodA Method A: In-Situ Salt Formation (HCl/Acetic Acid) Synth->MethodA Best Stability AcidTol Is Acidic pH (< 6.0) Tolerated? Bio->AcidTol AcidTol->MethodA Yes (e.g. HPLC) MethodB Method B: Cosolvent Spike (DMSO/EtOH) AcidTol->MethodB No (Standard) MethodC Method C: Complexation (Cyclodextrins) MethodB->MethodC If ppt persists

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: The Primary Fix (In-Situ Salt Formation)[1]

Best For: Chemical synthesis, HPLC sample prep, and analytical standards.[1][2] Mechanism: Protonating the secondary amine creates a cationic species, drastically reducing the LogD (distribution coefficient) and preventing the "oil-out" effect.[1]

The Protocol
  • Calculate Stoichiometry: Determine the molar amount of 2-butylpiperidin-4-one (

    
     g/mol ). You need 1.05 – 1.1 equivalents  of acid.[1][2]
    
  • Solvent Prep: Prepare a 0.1 M HCl solution (or Acetic Acid for milder buffering).

  • Addition:

    • Weigh the 2-butylpiperidin-4-one (likely an oil/gum) into the vial.[1]

    • Add the acid solution slowly while vortexing.

    • Note: A transient white cloudiness is normal; continue vortexing until clear.[1][2]

  • Verification: Check pH. It should be

    
    .[1][2] If pH > 7, the amine will deprotonate and precipitate.[1][2]
    

Why this works: The butyl group makes the molecule lipophilic.[1][2] By charging the nitrogen (


), the hydration energy overcomes the hydrophobic effect of the butyl chain.[1][2]
Module 3: Biological Assay Formulation (Neutral pH)

Best For: Cell culture, enzymatic assays where pH must remain ~7.4.[1][2] Challenge: At pH 7.4, a significant fraction of the molecule exists as the uncharged free base, leading to precipitation or adherence to plasticware.[1][2]

Protocol: The "DMSO Spike" Method
StepActionTechnical Note
1 Prepare Stock Dissolve compound in 100% DMSO to 100x the final target concentration (e.g., 10 mM stock for 100 µM assay).
2 Pre-warm Buffer Warm your assay buffer (PBS/Media) to 37°C. Cold shock promotes precipitation.
3 Rapid Dilution Pipette the DMSO stock directly into the center of the vortexing buffer.[1][2] Do not add buffer to DMSO.
4 Sonication Sonicate for 30-60 seconds if minor turbidity appears.
5 Immediate Use Use within 30 minutes.[1][2] (See Module 4 regarding stability).
Advanced Option: Cyclodextrin Complexation

If the DMSO method fails (precipitate forms after 1 hour), use HP-β-Cyclodextrin (HP-β-CD) .[1]

  • Recipe: Prepare 20% (w/v) HP-β-CD in water. Use this as your aqueous diluent.[1][2]

  • Mechanism: The hydrophobic butyl tail inserts into the cyclodextrin cavity, shielding it from water while the polar ketone/amine remains exposed or hydrogen-bonded.[1][2]

Module 4: Stability Watch (The Hidden Trap)

Critical Warning: 4-Piperidones are chemically unstable in neutral aqueous solution.[1] The Reaction: The secondary amine of one molecule attacks the ketone of another, forming a Schiff base dimer or enamine polymer.[1][2] This often looks like "precipitation" but is actually chemical degradation.[1][2]

Degradation Monomer1 Monomer (Free Base) (Soluble-ish) Intermediate Hemiaminal Intermediate Monomer1->Intermediate Amine attacks Ketone (pH > 7) Monomer2 Monomer (Ketone) Monomer2->Intermediate Dimer Schiff Base Dimer (INSOLUBLE PRECIPITATE) Intermediate->Dimer - H2O (Irreversible ppt)

Figure 2: The self-condensation pathway.[1] At neutral pH, the free amine acts as a nucleophile, reacting with the ketone to form insoluble dimers.[2]

Prevention Strategy:

  • Keep it Acidic: Protonating the amine (

    
    ) kills its nucleophilicity, stopping the reaction.[1][2] Store as HCl salt.
    
  • Keep it Cold: Store stock solutions at -20°C or -80°C.

  • Fresh Prep: Never store neutral aqueous dilutions overnight.

Frequently Asked Questions (FAQ)

Q1: I see a "ghost peak" in my HPLC chromatogram that grows over time. What is it? A: This is likely the dimer (or hydrate).[1][2] 4-piperidones can exist in equilibrium with their gem-diol (hydrated ketone) form in water.[1] If the peak elutes much later (more lipophilic), it is the Schiff base dimer formed in the autosampler vial.[1][2] Fix: Acidify your sample diluent with 0.1% Formic Acid to stabilize the monomer.[1][2]

Q2: Can I use phosphate buffer (PBS) for the stock solution? A: Avoid it if possible. Phosphate buffers have poor buffering capacity at pH > 8 (where the free base might crash out) and can sometimes precipitate with cationic amines if concentrations are very high.[1][2] Use water/HCl or DMSO for stocks.[1][2]

Q3: The compound dissolves in DMSO but crashes out immediately upon adding water.[1][2] Why? A: This is the "LogP Cliff." The local concentration of the hydrophobic butyl group exceeds the solubility limit before mixing is complete.[1][2] Fix: Increase the stirring speed during addition or switch to the Cyclodextrin protocol (Module 3).

References
  • Physicochemical Properties of Piperidines: Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for Piperidine. Retrieved from [Link] Relevance: Establishes baseline pKa (~11) and solubility characteristics for the piperidine scaffold.

  • Stability of 4-Piperidones: Source: Bloom Tech (2025).[1] Understanding the Stability of N-Carbethoxy-4-piperidone. Retrieved from [Link] Relevance: Details the susceptibility of the piperidone ketone/amine motif to hydrolysis and degradation under varying pH.

  • Solubilization Strategies in Drug Discovery: Source: Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Retrieved from [Link] Relevance: Authoritative review on cosolvent, salt formation, and cyclodextrin complexation methodologies.

  • Piperidine Dimerization Mechanisms: Source:The Energetic Viability of Δ1-Piperideine Dimerization in Lysine-derived Alkaloid Biosynthesis. PMC. Retrieved from [Link] Relevance: Provides mechanistic insight into the self-condensation/dimerization of reactive piperidine intermediates.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Piperidinone Functionalization

Welcome to the Piperidinone Functionalization Support Center. 4-Piperidones (such as N-Boc-4-piperidone) are highly privileged scaffolds in medicinal chemistry, serving as critical building blocks for a vast array of cen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidinone Functionalization Support Center. 4-Piperidones (such as N-Boc-4-piperidone) are highly privileged scaffolds in medicinal chemistry, serving as critical building blocks for a vast array of central nervous system (CNS) and anticancer therapeutics[1]. However, their dual functionality—a protected nitrogen and a highly electrophilic carbonyl surrounded by active alpha-protons—makes them notoriously prone to side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-fidelity functionalization while suppressing self-condensation, over-alkylation, and epimerization.

Part 1: Interactive Troubleshooting & FAQs

Q1: Why does my N-Boc-4-piperidone turn into a complex, dark oligomeric mixture during base-mediated alpha-alkylation? A: You are likely observing base-catalyzed self-aldol condensation. The C4-carbonyl of piperidone is exceptionally electrophilic. If you use a thermodynamic base (like NaH or alkoxides) or operate at room temperature, the generated enolate acts as a nucleophile and rapidly attacks the unreacted ketone of another piperidone molecule[2].

  • The Fix: You must enforce strict kinetic control. Use a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or LiHMDS at cryogenic temperatures (-78 °C) to ensure rapid, complete enolate formation before any nucleophilic attack can occur[3]. Alternatively, if your synthetic route allows, protect the ketone as an ethylene ketal prior to functionalization[4].

Q2: I am trying to mono-alkylate at the alpha position, but I keep getting a mixture of unreacted starting material and di-alkylated byproducts. How do I control this? A: This is caused by enolate equilibration. As soon as your mono-alkylated product forms, it still possesses an alpha-proton. If the initial unreacted enolate is still present in the mixture, a rapid proton transfer occurs. This generates a new enolate on the already alkylated molecule, which then reacts with the electrophile a second time.

  • The Fix:

    • Use a slight excess of base (1.05 - 1.1 equivalents of LDA) to guarantee 100% deprotonation of the starting material.

    • Add highly reactive electrophiles quickly to trap the kinetic enolate before equilibration can occur.

    • For sluggish electrophiles, consider adding a co-solvent like DMPU or HMPA to break up lithium aggregates, thereby drastically increasing the nucleophilicity of the enolate and accelerating the trapping step.

Q3: How do I prevent epimerization or ring-opening during transition-metal catalyzed C-H functionalization at the C2 or C3 position? A: Transition metal insertion (e.g., Rhodium or Palladium) near the nitrogen atom can lead to beta-hydride elimination or ring-opening if the nitrogen lone pair is active and capable of stabilizing a positive charge build-up.

  • The Fix: The nitrogen must be strongly deactivated. While a Boc group is standard, employing a more electron-withdrawing protecting group like a p-bromophenylsulfonyl (Bs) group significantly reduces the electron density on the nitrogen. For stereoselective C2 functionalization, utilizing specialized chiral dirhodium catalysts like Rh2(R-TPPTTL)4 prevents epimerization and yields excellent diastereoselectivity[5].

Part 2: Quantitative Data & Optimization

To illustrate the critical importance of base and temperature selection, the following table summarizes the typical product distributions during the alpha-methylation of N-Boc-4-piperidone.

Base SystemTemperature (°C)SolventMono-Alkylation Yield (%)Di-Alkylation Yield (%)Self-Condensation (%)
NaH (1.1 eq)25THF< 1015> 70
K₂CO₃ (2.0 eq)60DMF00> 90
LDA (1.05 eq)-78THF855< 5
LiHMDS (1.05 eq)-78THF882< 5
LDA + HMPA-78THF92 < 2 < 2

Note: The addition of HMPA or DMPU increases the nucleophilicity of the kinetic enolate, accelerating the trapping process and further suppressing equilibration.

Part 3: Mechanistic & Workflow Diagrams

PathwayDivergence A N-Boc-4-piperidone B Kinetic Enolate (LDA, -78°C) A->B Strict Kinetic Control C Thermodynamic Enolate (NaH, RT) A->C Weak Base / High Temp D Desired Mono-Alkylation (High Yield) B->D Rapid Electrophile Trap F Di-Alkylated Byproduct B->F Enolate Equilibration E Self-Condensation / Aldol (Oligomers) C->E Nucleophilic Attack on C4

Pathway divergence in piperidone functionalization highlighting the necessity of kinetic control.

KetalWorkflow Step1 N-Boc-4-piperidone Step2 Ethylene Glycol + PPTS Step1->Step2 Step3 Reflux in Toluene (Dean-Stark) Step2->Step3 Step4 Aqueous Workup (NaOH / EtOAc) Step3->Step4 Step5 Protected Ketal (Stable to Base) Step4->Step5

Step-by-step workflow for the ketal protection of N-Boc-4-piperidone to prevent side reactions.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Ketal Protection of N-Boc-4-piperidone (Self-Validating System)

Purpose: To mask the highly electrophilic C4-carbonyl, preventing self-condensation during subsequent strong-base or nucleophilic operations[4].

  • Setup: Equip a flame-dried round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Add N-Boc-4-piperidone (1.0 equiv, e.g., 10 mmol) and ethylene glycol (1.2 equiv, 12 mmol) to anhydrous toluene (0.5 M concentration).

  • Catalysis: Add a mild acid catalyst, Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv, 1 mmol).

    • Causality: PPTS is chosen over stronger acids like TsOH because strong acids can prematurely cleave the acid-sensitive N-Boc protecting group, leading to unwanted free-amine side reactions.

  • Reaction: Reflux the mixture vigorously. The Dean-Stark trap will collect the azeotropically removed water.

    • Validation: The reaction acts as a self-validating system; it is complete when water ceases to accumulate in the trap (typically 12-16 hours). Confirm with TLC (Hexanes/EtOAc).

  • Quench & Workup: Cool to room temperature. Partition the solution with Ethyl Acetate (EtOAc) and 2M NaOH.

    • Causality: The basic wash neutralizes the PPTS catalyst, preventing the reversible hydrolysis of the ketal back to the ketone during solvent evaporation.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the stable ethylene ketal.

Protocol B: Regioselective Kinetic Enolate Formation and Mono-Alkylation

Purpose: To achieve alpha-alkylation while suppressing di-alkylation and aldol condensation[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.05 equiv).

    • Causality: The slight excess ensures complete deprotonation of the piperidone. If any unreacted ketone remains, it will immediately act as an electrophile for the newly formed enolate, triggering self-condensation.

  • Enolate Formation: Dropwise add a solution of N-Boc-4-piperidone (1.0 equiv) in THF over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Electrophile Trapping: Add the alkyl halide (1.1 equiv) dropwise.

    • Optimization: If the electrophile is unreactive, add DMPU (10% v/v) to break up lithium-enolate aggregates and boost reactivity.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Causality: Allowing the reaction to warm to room temperature before quenching will trigger enolate equilibration, leading directly to di-alkylation and reduced yields.

  • Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via flash chromatography.

References

  • Source: PubMed (NIH)
  • Source: Polymer Chemistry (RSC Publishing)
  • Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums Source: ScholarWorks@UARK URL
  • CONSTRUCTION OF FUNCTIONALIZED NITROGEN HETEROCYCLES USING 2-(DIPHENYLPHOSPHORYL)
  • Source: PubMed Central (NIH)

Sources

Optimization

Technical Support Center: 2-Butylpiperidin-4-one Hydrochloride Scale-Up

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-butylpiperidin-4-one hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-butylpiperidin-4-one hydrochloride (CAS: 1260815-38-0). Moving from milligram-scale discovery chemistry to multi-kilogram pilot production introduces nonlinear challenges in thermodynamics, phase separations, and polymorph control.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind process failures and provide self-validating protocols to ensure your scale-up campaign is safe, reproducible, and high-yielding.

Process Overview & Mechanistic Pathway

The most scalable route to 2-alkylpiperidin-4-ones avoids hazardous, multi-component Mannich reactions. Instead, we utilize a controlled Aza-Michael addition followed by a Dieckmann condensation and subsequent decarboxylation. This pathway ensures high regioselectivity and avoids the formation of difficult-to-remove over-alkylated byproducts[1].

Pathway N1 Ethyl 3-aminoheptanoate + Ethyl acrylate N2 Aza-Michael Addition (Intermediate Diester) N1->N2 EtOH, 80°C N3 Dieckmann Cyclization (NaOEt, <5°C) N2->N3 Base catalysis N4 Acidic Hydrolysis & Decarboxylation (60°C -> 100°C) N3->N4 β-keto ester N5 Free Base Isolation (NaOH neutralization, MTBE) N4->N5 -CO2 (Gas Evolution) N6 Salt Formation (Anhydrous HCl in MTBE) N5->N6 Organic phase extraction N7 2-butylpiperidin-4-one HCl (Crystalline Product) N6->N7 Controlled precipitation

Process workflow for the scalable synthesis of 2-butylpiperidin-4-one hydrochloride.

Troubleshooting Guide & FAQs

Q1: During the Dieckmann cyclization, we observe a significant yield drop and the formation of dark, tarry byproducts upon scaling from 50g to 5kg. How can we prevent this?

  • Causality: The Dieckmann cyclization is highly exothermic. At the lab scale, the high surface-area-to-volume ratio of the flask dissipates heat efficiently. At the 5kg scale, localized overheating occurs at the reagent addition point, leading to competitive polymerization of the unreacted acrylate and thermal degradation of the

    
    -keto ester intermediate[1].
    
  • Solution: Transition from a batch addition to a controlled, continuous dosing of the diester intermediate into a pre-cooled sodium ethoxide (NaOEt) slurry. Maintain the internal reactor temperature strictly below 5°C.

Q2: The decarboxylation step causes severe foaming that threatens to overwhelm the reactor's headspace. What is the mechanistic cause and mitigation?

  • Causality: Decarboxylation of the

    
    -keto ester intermediate under acidic conditions releases equimolar amounts of carbon dioxide (
    
    
    
    ). In large-scale reactors, the reduced surface area limits gas escape, causing the aqueous acidic mixture to foam violently.
  • Solution: Implement a step-wise heating protocol. Initiate the hydrolysis at 60°C and hold until the primary

    
     evolution rate plateaus. Only then should the reactor be ramped to reflux (100°C) to drive the reaction to completion.
    

Q3: The isolated 2-butylpiperidin-4-one hydrochloride salt is extremely hygroscopic, turning into a sticky paste during vacuum filtration. How do we achieve a flowable powder?

  • Causality: Piperidone hydrochlorides often precipitate as amorphous solids or metastable polymorphs when crystallized rapidly from aqueous or highly polar media, rendering them highly hygroscopic[2]. Extended filtration times at scale expose these forms to ambient humidity, causing deliquescence.

  • Solution: Isolate the free base first, then perform the salt formation in an anhydrous, aprotic solvent system. Dissolve the free base in methyl tert-butyl ether (MTBE) and dose with a saturated ethereal HCl solution. This promotes the slow growth of thermodynamically stable, highly crystalline hydrochloride salts that resist moisture uptake[3].

Quantitative Data: Scale-Up Metrics

The following table summarizes the nonlinear thermodynamic and kinetic shifts observed when scaling this protocol from a 50 g laboratory batch to a 5 kg pilot-scale reactor.

ParameterLab Scale (50 g)Pilot Scale (5 kg)Mechanistic Variance & ObservationMitigation Strategy
Dieckmann Exotherm (

)
+12 °C+45 °C (Uncontrolled)Heat transfer coefficient drops at scale, leading to localized hot spots.Continuous dosing into pre-cooled NaOEt slurry (<5°C).
Decarboxylation Time 2 hours8 hoursLower surface-area-to-volume ratio reduces

mass transfer rate.
Step-wise heating (60°C hold, then 100°C reflux).
Salt Hygroscopicity Low (rapid drying)High (paste-like)Extended filtration times expose the salt to ambient humidity.Crystallize from anhydrous MTBE/Ethereal HCl; filter under

.
Overall Yield 78%71%Competitive polymerization of ethyl acrylate during extended cyclization.Strict stoichiometric control and low-temp hold.
Purity (HPLC) >99.5%98.2%Trace over-alkylation and regioisomers from thermal degradation.Rigorous temperature control; final recrystallization.

Self-Validating Experimental Protocol (5 kg Pilot Scale)

This protocol is designed with built-in analytical checkpoints to ensure each transformation is complete before proceeding to the next step.

Step 1: Aza-Michael Addition & Dieckmann Cyclization
  • Reaction Setup: To a 50 L glass-lined reactor, charge ethyl 3-aminoheptanoate (5.0 kg) and absolute ethanol (15 L).

  • Addition: Add ethyl acrylate (1.05 eq) dropwise over 2 hours, maintaining the internal temperature at 25°C. Heat to reflux (80°C) for 12 hours.

  • Concentration: Distill off ethanol under reduced pressure to yield the intermediate diester.

  • Cyclization Preparation: In a separate 100 L reactor, prepare a slurry of sodium ethoxide (1.2 eq) in anhydrous toluene (20 L) and cool to 0°C.

  • Dosing: Dose the diester intermediate into the alkoxide slurry over 4 hours.

    • Self-Validation Checkpoint: Monitor the internal temperature continuously; do not allow it to exceed 5°C to prevent polymerization.

  • Quench: Stir for an additional 6 hours at 0°C, then quench with glacial acetic acid until the pH reaches 6.0.

Step 2: Hydrolysis and Decarboxylation
  • Acidification: Add 6M HCl (25 L) to the cyclized

    
    -keto ester mixture.
    
  • Controlled Heating: Heat the biphasic mixture to 60°C. Caution: Vigorous

    
     evolution will commence. Hold at 60°C for 4 hours until foaming visibly subsides.
    
  • Reflux: Ramp the temperature to 100°C and reflux for 8 hours.

  • Self-Validation Checkpoint: Sample the aqueous layer and analyze via FTIR. The reaction is complete when the ester carbonyl stretch (~1735 cm⁻¹) is completely absent, leaving only the target ketone stretch (~1715 cm⁻¹).

Step 3: Free Base Isolation and Salt Formation
  • Neutralization: Cool the reactor to 10°C. Adjust the pH to 12 using 20% aqueous NaOH.

  • Extraction: Extract the aqueous layer with MTBE (2 x 15 L). Wash the combined organic layers with brine and dry over anhydrous

    
    .
    
  • Transfer: Filter the drying agent and transfer the MTBE solution containing the free base to a clean, dry 50 L reactor.

  • Salt Formation: Cool the solution to 0°C. Slowly dose a saturated solution of anhydrous HCl in diethyl ether until the pH of the mother liquor reaches 2.0[3].

  • Self-Validation Checkpoint: A white crystalline precipitate of 2-butylpiperidin-4-one hydrochloride will form immediately. The supernatant should become clear.

  • Isolation: Filter the product under a nitrogen blanket to prevent moisture absorption. Wash with cold MTBE (5 L) and dry in a vacuum oven at 40°C for 24 hours.

References

  • Journal of the Chemical Society C - RSC Publishing. (1968). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones.[1] URL:[Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.[2] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Control in 2-Butylpiperidin-4-one Reactions

Welcome to the technical support center for controlling stereochemistry in reactions involving 2-butylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling stereochemistry in reactions involving 2-butylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective synthesis with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding stereocontrol in 2-butylpiperidin-4-one chemistry, providing concise answers and foundational knowledge.

Q1: What are the primary stereochemical challenges in reactions at the 4-position of 2-butylpiperidin-4-one?

When reacting at the C4-carbonyl of 2-butylpiperidin-4-one, the primary challenge is controlling the diastereoselectivity of the newly formed stereocenter relative to the existing stereocenter at C2. The approach of a nucleophile to the carbonyl can occur from two faces, leading to the formation of two diastereomers, typically designated as cis and trans. The ratio of these diastereomers is influenced by steric and electronic factors of the piperidinone ring and the incoming nucleophile.

Q2: How does the conformation of the piperidinone ring influence stereoselectivity?

The piperidine ring can adopt several conformations, most notably chair, boat, and twist-boat forms. For N-acyl piperidones, spectroscopic evidence suggests that the ground state conformation is influenced by pseudo-allylic strain (A1,3 strain), which can dictate the facial bias of the carbonyl group. The substituent at the C2 position plays a crucial role in governing this conformational preference, thereby influencing the direction of nucleophilic attack. In some cases, particularly with bulky N-substituents, distorted boat conformations may be favored.

Q3: What is the difference between kinetic and thermodynamic control in these reactions, and how can I favor one over the other?

Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy, while thermodynamic control favors the most stable product.

  • To favor the kinetic product: Use low temperatures, short reaction times, and strong, sterically hindered, non-equilibrating reagents. This minimizes the chance for the reaction to reverse and equilibrate to the more stable product.

  • To favor the thermodynamic product: Use higher temperatures, longer reaction times, and conditions that allow for reversibility, enabling the product mixture to equilibrate to the most stable isomer.

Q4: Can chiral auxiliaries be used to control stereochemistry?

Yes, chiral auxiliaries are a powerful tool for inducing stereoselectivity. An auxiliary is a chiral group temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For 2-butylpiperidin-4-one, a chiral auxiliary could be attached to the nitrogen atom. The inherent chirality of the auxiliary would then influence the facial selectivity of reactions at the C4-carbonyl. After the desired transformation, the auxiliary is cleaved and can often be recovered.

Q5: Are there organocatalytic methods to achieve stereocontrol?

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, including the formation of polysubstituted piperidines. For instance, proline and its derivatives can catalyze domino Michael addition/aminalization processes to construct piperidine rings with multiple contiguous stereocenters with high enantioselectivity. These methods often proceed through the formation of chiral enamines or iminium ions, which control the stereochemical outcome.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the stereoselective synthesis of 2-butylpiperidin-4-one derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Poor cis/trans ratio) 1. Inappropriate Reaction Temperature: The reaction may be running under conditions that favor a mixture of kinetic and thermodynamic products.1a. For Kinetic Control: Lower the reaction temperature significantly (e.g., -78 °C). This will favor the faster-forming product. 1b. For Thermodynamic Control: Increase the reaction temperature and prolong the reaction time to allow the mixture to equilibrate to the more stable diastereomer.
2. Suboptimal Solvent or Reagent Choice: The solvent can influence the transition state geometry and the aggregation state of reagents. The steric bulk of the reagent may not be sufficient to induce high facial selectivity.2a. Solvent Screening: Systematically screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Et2O, CH2Cl2, Toluene). 2b. Reagent Modification: Employ bulkier reducing agents (e.g., L-Selectride® vs. NaBH4) or organometallic reagents to increase steric hindrance and favor attack from the less hindered face.
3. Conformational Ambiguity: The piperidinone ring may exist as a mixture of conformers, leading to attack from multiple directions.3. N-Protecting Group Strategy: The choice of the N-protecting group can significantly influence the ring conformation. An N-acyl group can enforce a more rigid conformation due to A1,3 strain. Experiment with different N-acyl or N-sulfonyl groups to lock the conformation and improve selectivity.
Epimerization of the C2-Butyl Group 1. Basic Reaction Conditions: The α-proton at C2 can be susceptible to deprotonation under strongly basic conditions, leading to epimerization and loss of stereochemical integrity.1a. Use of Non-nucleophilic Bases: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) at low temperatures to minimize epimerization. 1b. Alternative Synthetic Routes: Consider synthetic strategies that avoid strongly basic conditions, such as organocatalytic or enzymatic approaches.
Difficulty Separating Diastereomers 1. Similar Physicochemical Properties: The cis and trans isomers may have very similar polarities, making separation by standard column chromatography challenging.1a. Derivatization: Convert the diastereomeric mixture into derivatives (e.g., esters, carbamates) that may have better separation properties. The directing group can be removed after separation. 1b. Advanced Chromatographic Techniques: Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase. Chiral HPLC columns can sometimes resolve diastereomers effectively.
Inconsistent Results 1. Reagent Quality and Water Content: The purity of reagents, especially organometallics and hydrides, is critical. Trace amounts of water can quench reagents and alter reaction pathways.1a. Reagent Titration and Solvent Purity: Ensure all solvents are rigorously dried. Titrate organometallic reagents before use to determine their exact concentration. 1b. Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric moisture and oxygen.
Decision-Making Workflow for Optimizing Diastereoselectivity

G start Low Diastereoselectivity Observed temp Adjust Reaction Temperature (-78°C for Kinetic, >25°C for Thermodynamic) start->temp reagent Modify Reagents (e.g., Bulky Hydrides, Organometallics) temp->reagent If no improvement protect Change N-Protecting Group (e.g., Acyl, Sulfonyl) reagent->protect If no improvement solvent Screen Solvents (THF, Et2O, Toluene) protect->solvent If no improvement analyze Analyze Diastereomeric Ratio (NMR, HPLC) solvent->analyze analyze->temp Suboptimal d.r., iterate success High Diastereoselectivity Achieved analyze->success Desired d.r. obtained fail Iterate or Redesign Synthesis analyze->fail Persistent low d.r.

Caption: A workflow for systematically troubleshooting and optimizing the diastereoselectivity of reactions involving 2-butylpiperidin-4-one.

III. Key Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experimental procedures relevant to controlling stereochemistry in 2-butylpiperidin-4-one reactions.

Protocol 1: Diastereoselective Reduction of N-Boc-2-butylpiperidin-4-one (Kinetic Control)

This protocol aims to favor the formation of the kinetically controlled alcohol diastereomer through the use of a sterically demanding reducing agent at low temperatures.

Materials:

  • N-Boc-2-butylpiperidin-4-one

  • L-Selectride® (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-2-butylpiperidin-4-one (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add ethyl acetate and saturated aqueous NaHCO3 solution. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the product by 1H NMR analysis.

Protocol 2: Asymmetric Alkylation using a Chiral Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of an N-acylated piperidinone bearing a chiral auxiliary. This example uses an Evans-type oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • 2-Butyl-4-oxopiperidine-1-carbonyl chloride (hypothetical, prepared separately)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acylation of the Auxiliary: To a solution of the oxazolidinone auxiliary (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add the acyl chloride (1.1 eq) and stir for 1 hour before warming to room temperature. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the N-acylated piperidinone.

  • Enolate Formation: To a solution of the N-acylated piperidinone (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes to form the lithium enolate.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Analysis and Auxiliary Removal: Determine the diastereomeric excess of the crude product by chiral HPLC or NMR analysis. The chiral auxiliary can then be removed under standard conditions (e.g., hydrolysis with LiOH/H2O2) to yield the chiral carboxylic acid, and the auxiliary can be recovered.

Workflow for Chiral Auxiliary Mediated Synthesis

G start Select Chiral Auxiliary (e.g., Evans' Oxazolidinone) acylate Acylate Piperidine Nitrogen with Chiral Auxiliary start->acylate enolate Form Enolate (e.g., LDA, -78°C) acylate->enolate alkylate React with Electrophile (e.g., Alkyl Halide) enolate->alkylate analyze Analyze Diastereomeric Excess (NMR, Chiral HPLC) alkylate->analyze remove Cleave Chiral Auxiliary analyze->remove product Enantiomerically Enriched Product remove->product recover Recover Chiral Auxiliary remove->recover

Caption: A generalized workflow for employing a chiral auxiliary to achieve stereocontrol in reactions with 2-butylpiperidin-4-one.

IV. References

  • Gandon, L. A., Russell, A. G., Güveli, T., Brodwolf, A. E., Kariuki, B. M., Spencer, N., & Snaith, J. S. (2006). Synthesis of 2,4-Disubstituted Piper

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-Butylpiperidin-4-one Hydrochloride

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-butylpiperidin-4-one hydrochloride , a critical piperidine scaffold used in the synthesis of alkaloids and peptidomimetics. Content Ty...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-butylpiperidin-4-one hydrochloride , a critical piperidine scaffold used in the synthesis of alkaloids and peptidomimetics.

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary: The Structural Context

2-butylpiperidin-4-one hydrochloride represents a "functionalized core" in drug discovery. Unlike the symmetric piperidin-4-one, the introduction of a butyl group at the C2 position breaks the ring symmetry, creating a chiral center and locking the ring conformation.

This guide compares the spectral performance of the hydrochloride salt against its free base and structural analogs, providing a self-validating workflow for confirming identity and purity.

Experimental Protocol & Sample Preparation

For reproducible high-resolution data, sample preparation is the first variable to control.

Solvent Selection Strategy
  • Primary Recommendation (DMSO-d6): The hydrochloride salt is highly polar. DMSO-d6 ensures complete solubility and slows proton exchange, allowing observation of the ammonium protons (

    
    ).[1]
    
  • Alternative (D2O): Useful for observing the carbon backbone without interference from exchangeable protons, but

    
     signals will be lost.[1][2]
    
  • Avoid (CDCl3): The HCl salt typically has poor solubility in chloroform, leading to line broadening or undissolved particulates.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard zg30 (30° pulse) to maximize signal-to-noise.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbonyl carbon lengthens the relaxation time of adjacent protons (H3/H5).
    
  • Scans: 16–32 scans are sufficient for >5 mg samples.

Spectral Analysis: The "Fingerprint" Logic

The interpretation relies on identifying the spin systems isolated by the carbonyl group and the nitrogen atom.

A. Conformational Analysis (The "Chair" Lock)

The bulky butyl group at C2 forces the piperidine ring into a distinct Chair Conformation where the butyl group occupies the Equatorial position to avoid severe 1,3-diaxial steric strain. This dictates the coupling constants (


-values).
  • H2 Proton: Exists in the Axial orientation.

  • Coupling Consequence: H2 will show a large trans-diaxial coupling (

    
     Hz) with H3-axial.
    
B. Signal Assignment Table (DMSO-d6)
PositionProton TypeChemical Shift (

, ppm)
Multiplicity

(Hz)
Structural Insight
NH Ammonium9.0 – 9.8Broad Singlet (2H)-Disappears in D2O. Indicates salt formation.[3]
H2 Methine (

-N)
3.4 – 3.7Multiplet (dd/dtd)

Deshielded by

and alkyl group. Diagnostic Peak.
H6 Methylene (

-N)
3.1 – 3.4Multiplet (2H)-Deshielded by

. Overlaps common.[4]
H3 Methylene (

-CO)
2.6 – 2.9dd / m (2H)

Diastereotopic due to C2 chirality.[1]
H5 Methylene (

-CO)
2.3 – 2.6Multiplet (2H)-Typical ketone

-proton range.
H2' Butyl

1.6 – 1.8Multiplet-

-effect from Ring.
H3'-H4' Butyl Chain1.2 – 1.4Multiplet (4H)-"Aliphatic Envelope."
H5' Terminal

0.85 – 0.95Triplet

Classic methyl terminus.

Note: Exact shifts vary with concentration and temperature.[2][4] The relative order and splitting patterns are the constants.

Comparative Analysis: Validating Against Alternatives

To confirm the identity of 2-butylpiperidin-4-one HCl, one must distinguish it from its Free Base form and the unsubstituted analog.

Comparison 1: HCl Salt vs. Free Base

The protonation of the nitrogen atom induces significant deshielding (downfield shift) on the


-protons (H2 and H6).
FeatureHCl Salt (Target)Free Base (Alternative)Mechanism
H2 Shift

3.4 – 3.7 ppm

2.8 – 3.0 ppm
Inductive effect of cationic

.
H6 Shift

3.1 – 3.4 ppm

2.9 – 3.1 ppm
Inductive effect of cationic

.
NH Signal

> 9.0 ppm (2H)

~ 2.0 ppm (1H)
Exchange rate and acidity differences.[1]
Solubility High in

/DMSO
High in

Ionic vs. Lipophilic character.
Comparison 2: vs. Unsubstituted Piperidin-4-one HCl

The 2-butyl group breaks the symmetry of the piperidone ring.

  • Unsubstituted: H2 and H6 are chemically equivalent (mirror plane).[1] Spectrum shows simplified methylene signals.

  • 2-Butyl Substituted: H2 is a unique methine. H6 is a methylene. The spectrum is far more complex due to chirality at C2 rendering H3 and H5 protons diastereotopic.

Visualization of Interpretation Workflow

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure.

NMR_Workflow Input Raw 1H NMR Spectrum (DMSO-d6) Check_NH Check > 9.0 ppm Broad Singlets? Input->Check_NH Salt_Confirm Confirm: HCl Salt Form Check_NH->Salt_Confirm Yes Region_Alpha Analyze 3.0 - 4.0 ppm Region (Alpha to Nitrogen) Salt_Confirm->Region_Alpha Identify_H2 Identify Methine (H2) ~3.5 ppm Region_Alpha->Identify_H2 Identify_H6 Identify Methylene (H6) ~3.2 ppm Region_Alpha->Identify_H6 Check_Splitting Analyze H2 Splitting Is J(ax-ax) > 10 Hz? Identify_H2->Check_Splitting Region_Aliphatic Analyze 0.8 - 1.8 ppm Butyl Chain Identify_H6->Region_Aliphatic Conf_Chair Confirm: Equatorial Butyl Chair Conformation Check_Splitting->Conf_Chair Yes Conf_Chair->Region_Aliphatic Final_Struct VALIDATED STRUCTURE: 2-butylpiperidin-4-one HCl Region_Aliphatic->Final_Struct

Caption: Logic flow for the structural validation of 2-butylpiperidin-4-one HCl via 1H NMR.

Troubleshooting & Impurities

When analyzing the product, watch for these common process impurities:

  • Unreduced Pyridine: Look for aromatic signals (

    
     7.0–8.5 ppm).[1]
    
  • Ring Opening: If the "Anchor" H2/H6 signals are missing and replaced by a linear amine pattern, hydrolysis may have occurred (rare in HCl salt, common in free base).[1]

  • Residual Solvents: Ethanol or Methanol are often used in recrystallization. Check for triplets at

    
     1.05 (EtOH) or singlets at 
    
    
    
    3.17 (MeOH) in DMSO.[1]

References

  • ChemicalBook. 2,2,6,6-Tetramethyl-4-piperidone hydrochloride NMR Data. (Proxy for ring shifts). Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. 4-Piperidone Hydrochloride Compound Summary. Retrieved from .[1]

  • ResearchGate. Conformational study of N-acyl-2,6-diphenylpiperidin-4-one oximes. (Establishing chair conformation preference). Retrieved from .

  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones. (NMR data for substituted piperidines). Retrieved from .[1]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Butylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of heterocyclic compounds is a critical task. Mass spectrom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of heterocyclic compounds is a critical task. Mass spectrometry stands as a premier technique for this purpose, offering detailed insights into molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-butylpiperidin-4-one and its positional isomer, N-butylpiperidin-4-one. Understanding these distinct fragmentation pathways is paramount for the unambiguous identification of such isomers, a common challenge in synthetic chemistry and drug discovery.

The Decisive Role of Substituent Position in Fragmentation

The fragmentation of piperidine derivatives under electron ionization is primarily dictated by the location of the charge and the relative stability of the resulting fragments. The presence of a nitrogen atom and a carbonyl group in the 4-piperidone scaffold introduces specific and predictable cleavage pathways. The position of an alkyl substituent, in this case, a butyl group, drastically alters the favored fragmentation routes, providing a clear method for isomeric differentiation.

Core Fragmentation Mechanisms at Play

The fragmentation of 2-butylpiperidin-4-one is anticipated to be governed by a series of well-established reaction types in mass spectrometry:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for compounds containing heteroatoms like nitrogen. It involves the cleavage of a carbon-carbon bond adjacent to the atom bearing the initial charge, which is often the nitrogen in piperidines.[1] The stability of the resulting iminium ion is a major driving force for this process.

  • Carbonyl Group Cleavages: Ketones also undergo characteristic alpha-cleavage adjacent to the carbonyl group, leading to the formation of stable acylium ions.

  • Ring Opening and Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1]

Predicted Fragmentation Pattern of 2-Butylpiperidin-4-one

For 2-butylpiperidin-4-one, the butyl group is positioned on a carbon atom adjacent to the nitrogen. This placement will significantly influence the initial fragmentation steps. The molecular ion (M+) of 2-butylpiperidin-4-one has a mass-to-charge ratio (m/z) of 155.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage at C2-C3 Bond (Loss of Butyl Radical): The most probable initial fragmentation is the alpha-cleavage of the C2-C3 bond, leading to the expulsion of a butyl radical (•C4H9, 57 u). This would result in a highly stable, resonance-stabilized iminium ion at m/z 98 . This is expected to be a prominent, if not the base, peak in the spectrum.

  • Alpha-Cleavage at N-C2 Bond (Ring Opening): Cleavage of the N-C2 bond, followed by a hydrogen transfer and subsequent cleavages, can lead to various smaller fragments.

  • Cleavage adjacent to the Carbonyl Group: Alpha-cleavage on either side of the carbonyl group is also possible. Cleavage of the C3-C4 bond would lead to the loss of a CO-CH2 fragment, while cleavage of the C4-C5 bond would result in the loss of a CO-CH2-CH2 fragment.

The following table summarizes the predicted key fragment ions for 2-butylpiperidin-4-one.

Predicted m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
155[C9H17NO]+•-Molecular Ion
98[C5H8NO]+•C4H9Alpha-cleavage at C2-C3
70[C4H8N]+C5H9O•Ring fragmentation
56[C3H6N]+C6H11O•Ring fragmentation

G M 2-Butylpiperidin-4-one (M+•) m/z 155 F1 m/z 98 [C5H8NO]+ M->F1 - •C4H9 (Alpha-cleavage) F2 m/z 70 [C4H8N]+ M->F2 - C5H9O• (Ring Fission) F3 m/z 56 [C3H6N]+ M->F3 - C6H11O• (Ring Fission)

Comparative Analysis: N-Butylpiperidin-4-one

In the isomeric N-butylpiperidin-4-one, the butyl group is directly attached to the nitrogen atom. This seemingly small change leads to a dramatically different fragmentation pattern, making mass spectrometry a powerful tool for their differentiation. The molecular ion of N-butylpiperidin-4-one is also at m/z 155.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage at N-Butyl Bond (Loss of Propyl Radical): The most favorable alpha-cleavage will involve the loss of the largest alkyl group attached to the nitrogen. In this case, it's the loss of a propyl radical (•C3H7, 43 u) from the butyl chain, leading to a prominent ion at m/z 112 .

  • McLafferty Rearrangement: The N-butyl group can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the nitrogen, followed by the elimination of a neutral butene molecule (C4H8, 56 u). This would result in an ion at m/z 99 .

  • Cleavage of the N-C2/N-C6 Bonds: Cleavage of the bonds between the nitrogen and the ring carbons will also occur, leading to ring-opened fragments.

The following table summarizes the predicted key fragment ions for N-butylpiperidin-4-one.

Predicted m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
155[C9H17NO]+•-Molecular Ion
112[C6H10NO]+•C3H7Alpha-cleavage of N-butyl group
99[C5H9NO]+•C4H8McLafferty Rearrangement
84[C5H8N]+C4H9O•Ring fragmentation

G M N-Butylpiperidin-4-one (M+•) m/z 155 F1 m/z 112 [C6H10NO]+ M->F1 - •C3H7 (Alpha-cleavage) F2 m/z 99 [C5H9NO]+• M->F2 - C4H8 (McLafferty Rearrangement) F3 m/z 84 [C5H8N]+ M->F3 - C4H9O• (Ring Fission)

Experimental Corroboration: The Case of N-tert-Butoxycarbonyl-4-piperidone

The mass spectrum of N-tert-Butoxycarbonyl-4-piperidone shows a significant peak at m/z 144, corresponding to the loss of a methyl radical from the tert-butyl group. Another major fragment is observed at m/z 57, which corresponds to the tert-butyl cation. This demonstrates the propensity for fragmentation to occur at the N-substituent.

Experimental Protocols

For the analysis of 2-butylpiperidin-4-one and its isomers, a standard electron ionization mass spectrometry protocol would be employed.

Sample Preparation:

  • Dissolve the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) into the gas chromatograph-mass spectrometer (GC-MS) system.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight.

  • Scan Range: m/z 40-400.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis A Dissolve in Volatile Solvent B Inject into GC-MS A->B C Vaporization in Injector B->C D Separation on Capillary Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole/TOF) E->F G Detection F->G

Conclusion

The predicted mass spectrometry fragmentation patterns of 2-butylpiperidin-4-one and N-butylpiperidin-4-one are markedly different, providing a robust method for their differentiation. For 2-butylpiperidin-4-one, the key diagnostic fragment is expected at m/z 98, resulting from the loss of the butyl radical via alpha-cleavage. In contrast, N-butylpiperidin-4-one is predicted to show characteristic fragments at m/z 112 (loss of a propyl radical) and m/z 99 (from McLafferty rearrangement). These predictions, grounded in fundamental principles of mass spectrometry, offer a clear analytical strategy for researchers working with these and similar substituted piperidones. The successful differentiation of such positional isomers is crucial for ensuring the purity and identity of compounds in drug development and other scientific endeavors.

References

  • NIST. N-tert-Butoxycarbonyl-4-piperidone. In: NIST Chemistry WebBook. [Link]

  • PubChem. 4-(Piperidin-1-yl)butan-2-one. [Link]

  • Verhoeven, M., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances: A comprehensive review. UvA-DARE (Digital Academic Repository). [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University Research Repository. [Link]

  • PubChem. 2-Piperidinone. [Link]

  • Kranenburg, R., et al. (2025). Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. ResearchGate. [Link]

  • Kjeldsen, F., et al. (2013). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Scholarly Publications Leiden University. [Link]

  • Davidson, J. T., et al. (2024). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. PubMed. [Link]

  • NIST. 2-Piperidinone. In: NIST Chemistry WebBook. [Link]

  • mzCloud. N Benzyl 4 piperidone. [Link]

  • Lee, C. K., & Jeong, I. H. (2004). Novel fragmentation reaction of 2-alkyl- and 2,4-dialkyl-3-iodo-1-oxocyclohexan-2,4-carbolactones. PubMed. [Link]

  • de Souza, J. S. N., et al. (2012). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

Sources

Validation

Comparative Guide: FTIR Spectral Analysis of Ketone Stretch in Piperidinones

Topic: FTIR Spectral Analysis of Ketone Stretch in Piperidinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the structural characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of Ketone Stretch in Piperidinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the structural characterization of pharmacophores, piperidinones (piperidin-2-one, -3-one, and -4-one) present a unique analytical challenge. The position of the carbonyl group relative to the nitrogen atom fundamentally alters the electronic environment, shifting the vibrational frequency of the ketone stretch (


).

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical techniques (Raman, NMR) for this specific application. It demonstrates that while NMR provides definitive structural connectivity, FTIR offers superior, rapid insight into the electronic state and hydrogen-bonding network of the carbonyl moiety—critical factors in drug-receptor binding affinity.

Comparative Analysis: FTIR vs. Alternatives

For the specific analysis of the carbonyl stretch in heterocyclic ketones, FTIR is the "product" of choice due to the high dipole moment change associated with the


 stretch.
Table 1: Performance Matrix for Piperidinone Analysis
FeatureFTIR (Mid-IR) Raman Spectroscopy

C NMR
Detection Principle Absorption (Dipole change)Scattering (Polarizability change)Magnetic Resonance (Chemical Shift)
Sensitivity to C=O Excellent (Strong, sharp peak)Poor (Weak signal for C=O)Good (Distinct shift ~170-210 ppm)
H-Bonding Insight High (Shift of 10-50 cm⁻¹)Moderate (Band broadening)Low (Solvent averaged)
Sample State Solid (ATR), Liquid, GasSolid, Liquid (Aqueous best)Solution only (Deuterated)
Throughput High (< 1 min/sample)High (< 1 min/sample)Low (10-60 min/sample)
Cost per Scan LowLowHigh (Solvents/Tubes)

Expert Insight: While Raman is often cited as a complementary technique, it is suboptimal for piperidinones because the carbonyl stretch is a weak scatterer. FTIR, conversely, exploits the strong dipole of the


 bond, making it the definitive tool for assessing the carbonyl's electronic environment.
Technical Deep Dive: The Ketone Stretch

The vibrational frequency (


) of the carbonyl stretch is governed by Hooke’s Law, influenced significantly by bond order and the reduced mass of the atoms. In piperidinones, electronic effects  (Resonance vs. Induction) dictate the peak position.
A. 2-Piperidinone (The Lactam)
  • Structure: Carbonyl is adjacent to Nitrogen (

    
    -position).
    
  • Mechanism: Resonance dominates. The nitrogen lone pair donates electron density into the carbonyl carbon, increasing single-bond character.

  • Spectral Result: Significant red shift (lower wavenumber).

  • Frequency: 1640 – 1680 cm⁻¹ (Amide I band).

B. 4-Piperidinone (The Ketone)[1][2]
  • Structure: Carbonyl is opposite Nitrogen (

    
    -position).
    
  • Mechanism: Nitrogen is too distant for resonance. The carbonyl behaves as an isolated aliphatic ketone.

  • Spectral Result: Standard ketone frequency.

  • Frequency: 1705 – 1725 cm⁻¹ .[1][2]

C. 3-Piperidinone (The Inductive Hybrid)
  • Structure: Carbonyl is

    
     to Nitrogen.
    
  • Mechanism: No resonance (interrupted conjugation). However, the electronegative Nitrogen exerts an inductive effect (-I) , withdrawing electron density through the sigma bond framework. This shortens and strengthens the

    
     bond.
    
  • Spectral Result: Slight blue shift (higher wavenumber) compared to the 4-isomer, though often masked by hydrogen bonding in free bases.

  • Frequency: 1715 – 1735 cm⁻¹ .[3]

D. The "Salt Effect" (Critical for Drug Salts)

Converting a piperidinone free base to a hydrochloride salt (HCl) protonates the nitrogen.

  • Effect: The protonated nitrogen (

    
    ) is highly electron-withdrawing.
    
  • Result: The carbonyl peak often shifts to a higher frequency (e.g., +10-20 cm⁻¹) due to the enhanced inductive effect and removal of intermolecular H-bonding involving the lone pair.

Experimental Protocol: High-Resolution ATR-FTIR

To ensure reproducibility and valid spectral comparisons, follow this self-validating protocol.

Objective: Resolve the carbonyl peak position to within ±2 cm⁻¹ to distinguish isomers and salt forms.

Step-by-Step Methodology:
  • Instrument Setup:

    • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

    • Accessory: Diamond ATR (Attenuated Total Reflectance) is preferred for chemical resistance and hardness.

    • Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ is insufficient for resolving subtle H-bonding shoulders).

    • Scans: 32 scans (background), 32 scans (sample).

  • Background Acquisition:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect air background. Validation: The region 2500–2000 cm⁻¹ (diamond absorption) should be consistent with previous runs.

  • Sample Preparation (Solid State):

    • Place ~5 mg of piperidinone powder on the crystal.

    • Apply pressure using the anvil clamp. Validation: Monitor the live preview. Increase pressure until the strongest peak (likely C=O) reaches 0.5 – 0.8 Absorbance units. Do not over-compress to avoid crystal damage, but ensure good contact.

  • Sample Preparation (Solution - Optional but Recommended):

    • Why? To remove intermolecular Hydrogen Bonding that broadens peaks.

    • Dissolve 10 mg compound in 1 mL Dichloromethane (DCM) or Chloroform .

    • Deposit a drop on the ATR crystal and allow solvent to evaporate (forming a thin film) OR use a liquid transmission cell (CaF₂ windows).

  • Data Processing:

    • Apply ATR Correction (if using ATR) to correct for penetration depth dependence on wavelength.

    • Apply Baseline Correction (Rubberband method).

    • Identify the highest intensity peak in the 1600–1750 cm⁻¹ region.

Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic

This decision tree guides the researcher from the raw spectrum to the structural assignment.

Piperidinone_Logic cluster_legend Key Factors Start Identify Strongest Peak (1600 - 1750 cm⁻¹) Decision1 Frequency Region? Start->Decision1 Lactam 1640 - 1680 cm⁻¹ (Amide I) Decision1->Lactam Low Freq Ketone > 1700 cm⁻¹ (Ketone) Decision1->Ketone High Freq Iso2 2-Piperidinone (Lactam Resonance) Lactam->Iso2 Decision2 Exact Position & Shape? Ketone->Decision2 Iso4 4-Piperidinone (~1715 cm⁻¹) Decision2->Iso4 Standard Ketone Iso3 3-Piperidinone (>1720 cm⁻¹ Inductive) Decision2->Iso3 Blue Shifted (+I Effect) Factor1 H-Bonding (Broadens/Lowers Freq) Factor2 Salt Formation (Sharpens/Raises Freq)

Caption: Decision tree for assigning piperidinone isomers based on carbonyl stretching frequency.

Diagram 2: Experimental Workflow

The precise steps to ensure high-quality data acquisition.

Workflow Step1 1. Instrument Setup (Res: 2 cm⁻¹, Diamond ATR) Step2 2. Background Scan (Air/Clean Crystal) Step1->Step2 Step3 3. Sample Loading (Solid vs. DCM Film) Step2->Step3 Step4 4. Acquisition (32-64 Scans) Step3->Step4 Step5 5. Post-Processing (ATR Correction) Step4->Step5

Caption: Step-by-step experimental workflow for FTIR analysis of piperidinones.

References
  • NIST Chemistry WebBook. 2-Piperidinone IR Spectrum. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. The Big Review VII: More Carbonyl Compounds (Esters, Carbonates, etc.). [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines (Inductive Effects). [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 2-Butylpiperidin-4-one Purity Analysis

Executive Summary 2-Butylpiperidin-4-one is a critical heterocyclic building block, often serving as a precursor in the synthesis of analgesics, local anesthetics, and alkaloids. Its analysis presents a "perfect storm" o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butylpiperidin-4-one is a critical heterocyclic building block, often serving as a precursor in the synthesis of analgesics, local anesthetics, and alkaloids. Its analysis presents a "perfect storm" of chromatographic challenges: it is a secondary amine (basic, pKa ~9.0–9.5), it possesses a weak chromophore (ketone carbonyl), and it contains a chiral center at the C2 position.

This guide moves beyond generic protocols to objectively compare three distinct separation strategies: Traditional Acidic RP-HPLC , High-pH RP-HPLC , and HILIC .

The Verdict: While Traditional Acidic RP-HPLC is common, High-pH RP-HPLC is the superior methodology for purity analysis of this specific analyte. It suppresses the ionization of the secondary amine, eliminating peak tailing caused by silanol interactions and maximizing retention of the hydrophobic butyl chain without the need for ion-pairing reagents.

The Analytical Challenge

Before selecting a method, one must understand the physicochemical constraints of 2-butylpiperidin-4-one:

  • Basicity & Tailing: The secondary amine function becomes protonated at neutral/acidic pH. Positively charged species interact strongly with residual silanols on silica columns, leading to severe peak tailing (asymmetry > 1.5).

  • Detection Limits: The molecule lacks a conjugated

    
    -system. UV detection is limited to the weak carbonyl transition (~280 nm) or non-specific low-UV absorption (<210 nm).
    
  • Hydrophobicity Balance: The butyl group adds significant hydrophobicity compared to bare piperidin-4-one, making the molecule amenable to Reversed-Phase (RP) modes, provided the polarity of the amine is managed.

Comparative Analysis of Methodologies

Method A: Traditional Acidic RP-HPLC (The "Old Standard")
  • Mechanism: Uses C18 columns with low pH buffers (Phosphate/TFA, pH 2–3).

  • Pros: Rugged, widely available columns.

  • Cons: Even at pH 2, the amine is fully protonated. To prevent tailing, "silanol blockers" (like Triethylamine) or ion-pairing reagents are often required.[1] Acidic conditions can also degrade acid-labile impurities (acetals/ketals).

  • Performance: Often yields broad peaks; poor sensitivity for impurities eluting on the tail of the main peak.

Method B: High-pH RP-HPLC (The Recommended Solution)
  • Mechanism: Uses Hybrid Silica (e.g., Ethylene Bridged Hybrid) stable up to pH 12. Mobile phase pH is adjusted to >10 (above the pKa).

  • Pros: The analyte exists as a neutral free base. This eliminates silanol repulsion/attraction issues, resulting in sharp, symmetrical peaks. Retention increases due to the neutral state, improving separation from polar degradants.

  • Cons: Requires specific high-pH stable columns (cannot use standard silica).

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)[2][3][4]
  • Mechanism: Polar stationary phase (Amide/Silica) with high organic mobile phase.

  • Pros: Excellent for extremely polar impurities that elute in the void volume of RP-HPLC. High sensitivity with MS detection (high organic content enhances desolvation).

  • Cons: Long equilibration times.[2] The butyl group makes 2-butylpiperidin-4-one somewhat too hydrophobic for ideal HILIC retention compared to more polar impurities.

Data Summary Table
FeatureAcidic RP-HPLC (pH 2.5)High-pH RP-HPLC (pH 10.5) HILIC (Amide)
Stationary Phase Standard C18Hybrid C18 (e.g., XBridge, Gemini)Amide / Bare Silica
Peak Symmetry (T) 1.5 – 2.0 (Tailing)1.0 – 1.1 (Excellent) 1.1 – 1.3 (Good)
Retention Mechanism Hydrophobic (Ionized)Hydrophobic (Neutral)Partitioning (Water layer)
MS Compatibility Poor (if Phosphate used)Excellent (Ammonium Bicarb) Excellent
Sample Loading Low (overloads easily)High (better loadability) Medium
Suitability Legacy MethodsPurity & Impurity Profiling Polar Impurities Only

Recommended Protocol: High-pH RP-HPLC

This protocol is designed to be self-validating. The use of a high pH buffer ensures the amine is deprotonated, solving the tailing issue at the source rather than masking it.

Chromatographic Conditions[1][4][5][6][7][8][9][10]
  • Column: Hybrid C18,

    
     (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Standard silica columns will dissolve at this pH.
    
  • Mobile Phase A:

    
     Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (improves mass transfer for basic analytes).
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary identification).[3] Note: If sensitivity is insufficient, use Refractive Index (RI) or CAD, or derivatize with tosyl chloride.
  • Injection Volume:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Hold (Polar impurities)
12.01090Elute Main Peak
15.01090Wash
15.1955Re-equilibrate
20.0955End
Sample Preparation (Critical Step)

Dissolve the sample in a mixture of Water:Acetonitrile (50:50) .

  • Warning: Do not dissolve in 100% Acetonitrile (peak distortion) or acidic diluents (pH mismatch with mobile phase).

Decision Logic & Workflows

The following diagrams illustrate the logic for selecting this method and the workflow for optimizing it.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 2-Butylpiperidin-4-one Analysis CheckChrom Is UV Sensitivity Sufficient at 210nm? Start->CheckChrom Deriv Derivatize (e.g., Tosyl-Cl) OR use CAD/MS Detector CheckChrom->Deriv No CheckMode Select Separation Mode CheckChrom->CheckMode Yes Deriv->CheckMode RP_HighPH High pH RP-HPLC (Recommended) CheckMode->RP_HighPH Primary Choice (Robustness) RP_LowPH Low pH RP-HPLC (Traditional) CheckMode->RP_LowPH If Hybrid Column Unavailable HILIC HILIC Mode CheckMode->HILIC If Retention < 1.0 min on C18 Result1 Validate Method RP_HighPH->Result1 Symmetric Peak Good Retention Result2 Optimize Buffer/Temp RP_LowPH->Result2 Risk of Tailing Requires Ion-Pairing

Caption: Decision tree prioritizing High-pH RP-HPLC for basic piperidine derivatives to ensure peak symmetry.

Diagram 2: Optimization Workflow

Optimization Step1 1. pH Scouting (Test pH 10 vs pH 11) Step2 2. Gradient Slope (Adjust for Resolution) Step1->Step2 Step3 3. Temp Control (30°C vs 45°C) Step2->Step3 Decision SST Pass? (Tailing < 1.2) Step3->Decision Final Finalize Method Decision->Final Yes Rework Change Column (e.g. Phenyl-Hexyl) Decision->Rework No Rework->Step1

Caption: Step-wise optimization workflow focusing on pH and temperature to control basicity effects.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[4] Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

Sources

Validation

A Comparative Crystallographic Guide to Piperidin-4-one Hydrochloride Salts for the Modern Researcher

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and the ability to intro...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and the ability to introduce diverse substituents at various positions make it a privileged structure in drug design. The formation of hydrochloride salts is a common strategy to improve the physicochemical properties of these molecules, including their crystallinity, which is a prerequisite for definitive structural elucidation by single-crystal X-ray diffraction (SCXRD).[2] This guide provides a comparative analysis of the X-ray crystallography data for a series of piperidin-4-one hydrochloride salts, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.

The Decisive Role of X-ray Crystallography in Drug Development

In the realm of pharmaceutical development, an unambiguous understanding of a molecule's three-dimensional structure is paramount. SCXRD stands as the gold standard for providing this information with atomic-level precision.[3] For piperidin-4-one derivatives, crystallographic data reveals critical details about the piperidine ring conformation—predominantly a chair form—and the spatial orientation of its substituents.[1][4] This structural insight is invaluable for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ensuring the intellectual property of novel chemical entities.

Experimental Protocols: From Synthesis to Structure

The journey from a synthesized molecule to a refined crystal structure is a multi-step process that demands precision and a deep understanding of chemical principles. Here, we outline the essential experimental workflows.

Synthesis and Crystallization of Piperidin-4-one Hydrochloride Salts

The synthesis of substituted piperidin-4-ones often involves a one-pot Mannich condensation reaction.[1] The subsequent conversion to the hydrochloride salt and the growth of diffraction-quality single crystals are critical steps.

General Synthetic Protocol for Substituted 2,6-Diphenylpiperidin-4-one Hydrochloride:

  • Reaction Setup: In a round-bottom flask, combine the desired substituted benzaldehyde (0.1 mol), a ketone (e.g., hexan-2-one, 0.05 mol), and ammonium acetate (0.05 mol) in ethanol (40 mL).

  • Reaction: Gently heat the mixture.

  • Precipitation of the Hydrochloride Salt: Pour the warm reaction mixture into diethyl ether (50 mL) and add concentrated hydrochloric acid (25 mL). The piperidin-4-one hydrochloride salt will precipitate out of the solution.

  • Isolation and Washing: Filter the precipitate and wash it with a 1:5 mixture of ethanol and diethyl ether.[5]

  • Recrystallization for Single Crystals: The key to obtaining high-quality crystals is slow crystal growth.[6] Dissolve the crude hydrochloride salt in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of benzene and petroleum ether) at an elevated temperature.[1] Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, vapor diffusion or slow evaporation techniques can be employed.

  • Crystal Selection: Select a well-formed, optically clear crystal with dimensions between 30 and 300 microns for SCXRD analysis.[3]

Alternative Debenzylation and Salt Formation Protocol:

For N-benzyl protected piperidin-4-ones, a debenzylation step is required prior to hydrochloride salt formation.

  • Debenzylation: Dissolve the N-benzyl piperidin-4-one derivative in methanol and acetic acid. Add 10% Palladium on carbon (Pd/C) as a catalyst and subject the mixture to hydrogenation.[7]

  • Workup: Filter the reaction mixture to remove the catalyst and concentrate the filtrate. Adjust the pH to 8-9 with an aqueous NaOH solution.[7]

  • Hydrochloride Salt Formation: Dissolve the resulting free base in a minimal amount of an anhydrous aprotic solvent like diethyl ether. Add a saturated solution of ethereal hydrogen chloride to precipitate the desired hydrochloride salt.[7]

  • Isolation: Collect the solid product by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.[7]

G cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis A Mannich Condensation B Precipitation of HCl Salt A->B Conc. HCl C Recrystallization B->C Slow Cooling / Evaporation D Crystal Mounting C->D Selection of Single Crystal E X-ray Diffraction Data Collection D->E Monochromatic X-rays F Structure Solution & Refinement E->F Computational Analysis G Piperidin-4-one Core Piperidin-4-one Core Substituent R1 Substituent R1 Piperidin-4-one Core->Substituent R1 Substituent R2 Substituent R2 Piperidin-4-one Core->Substituent R2 Substituent R3 Substituent R3 Piperidin-4-one Core->Substituent R3 HCl HCl Piperidin-4-one Core->HCl Ionic Interaction

Sources

Comparative

Melting Point Determination &amp; Validation for 2-Butylpiperidin-4-one HCl

Executive Summary: The Criticality of Thermal Characterization 2-Butylpiperidin-4-one hydrochloride is a specialized heterocyclic intermediate, structurally significant in the synthesis of piperidine-based analgesics and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Thermal Characterization

2-Butylpiperidin-4-one hydrochloride is a specialized heterocyclic intermediate, structurally significant in the synthesis of piperidine-based analgesics and neuroactive ligands.[1] Unlike simple commodity chemicals, its thermal behavior is influenced by the steric bulk of the C2-butyl chain and the hygroscopic nature of the hydrochloride salt.

Accurate melting point (MP) determination for this compound is not merely about finding a number; it is a validation of salt stoichiometry , polymorphic form , and solvate/hydrate status .[1]

This guide compares the two industry-standard methodologies—Capillary (Pharmacopeial) and Differential Scanning Calorimetry (DSC) —providing a validated framework to ensure your analytical data meets the rigorous standards required for drug development.[1]

Regulatory Disclaimer: Piperidin-4-one derivatives are often monitored as precursors under various international regulations (e.g., DEA List I chemicals in the US).[1] Ensure all synthesis and characterization is performed in strict compliance with local laws and site licenses.

Comparative Analysis: Capillary vs. DSC

While capillary methods are the regulatory default, DSC offers superior mechanistic insight.[1] The choice depends on your specific data requirement: Compliance or Characterization .[1]

FeatureMethod A: Capillary (USP <741>) Method B: Differential Scanning Calorimetry (DSC)
Primary Output Visual Melting Range (Onset to Clear Point)Enthalpy of Fusion (

) & Onset Temperature (

)
Mechanism Subjective visual observation of phase change.[1]Quantitative measurement of heat flow difference.
Sample Size ~1–2 mg (packed in glass tube)2–5 mg (encapsulated in aluminum pan)
Accuracy

0.3°C to 0.5°C (dependent on ramp rate)

0.1°C (thermodynamically rigorous)
Detection Capability Cannot easily distinguish decomposition from melting.[1]Clearly separates dehydration, polymorphic transitions, and melting.[1]
Best For QC Release / CoA Generation R&D / Salt Selection / Polymorph Screening
Experimental Protocols
Pre-requisite: Sample Preparation & Drying
  • Context: Hydrochloride salts of piperidones are hygroscopic.[1][2] Absorbed moisture acts as an impurity, depressing the MP (Raoult’s Law).[1]

  • Protocol: Dry the sample in a vacuum oven at 40°C for 4 hours over

    
     or silica gel prior to analysis.
    
  • Target: Loss on Drying (LOD) < 0.5%.

Method A: Automated Capillary Determination (USP <741>) [1]
  • Instrument: Mettler Toledo MP90 / Büchi M-565 (or equivalent).

  • Step-by-Step:

    • Grinding: Lightly crush the dried sample into a fine, homogeneous powder. Avoid excessive force to prevent mechanochemical degradation.[1]

    • Packing: Fill the capillary to a height of 3 mm . Tap the capillary on a hard surface (or use the instrument's tapper) to ensure tight packing.[1][3] Loose packing causes uneven heat transfer.[1]

    • Fast Ramp: Heat rapidly (10°C/min) to 180°C to estimate the melting point.

    • Measurement Ramp: Start the analysis ramp at 1.0°C/min beginning 10°C below the estimated MP.

    • Observation:

      • Collapse Point: Sample pulls away from walls (wetting).[1]

      • Meniscus Point: Liquid phase dominates.[1]

      • Clear Point: Sample is completely transparent.[1]

    • Reporting: Record the range from Collapse Point to Clear Point .

Method B: Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Discovery DSC / PerkinElmer DSC 8000.[1]

  • Step-by-Step:

    • Calibration: Verify Indium (

      
       156.6°C) and Zinc (
      
      
      
      419.5°C) standards.
    • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid. Reason: The pinhole allows escaping volatiles (HCl or H2O) to vent without deforming the pan, while maintaining a self-saturated atmosphere.

    • Loading: Weigh 2–4 mg of sample directly into the pan. Record mass to 0.001 mg precision.[1]

    • Purge Gas: Nitrogen at 50 mL/min.

    • Method:

      • Equilibrate at 25°C.

      • Ramp 10°C/min to 250°C.

    • Analysis: Integrate the endothermic peak. Report

      
       (extrapolated onset temperature) and Peak Maximum.[1]
      
Validation Framework

To validate that your MP determination accurately reflects the identity of 2-butylpiperidin-4-one HCl, follow this logical workflow.

Acceptance Criteria
  • Range Tightness: The melting range (Capillary) must be

    
    .[1] A wider range indicates impurities or residual solvent.[1]
    
  • Replicate Precision: Three replicates must be within

    
     of the mean.
    
  • Decomposition Check: If the sample darkens or bubbles significantly before clearing, the value is a decomposition point, not a melting point.[1] This is common for HCl salts if heated too slowly.[1]

Reference Data Correlation
  • Literature Expectation: While 2-methylpiperidin-4-one HCl melts ~200°C, the 2-butyl analog typically exhibits a slightly lower MP due to the disruption of crystal packing by the flexible butyl chain.[1]

  • Target Range: Expect 185°C – 205°C .

  • Cross-Validation: If MP is low (<180°C), run HPLC purity. If Purity > 98% but MP is low, suspect a hydrate or cis/trans isomer mixture (if the butyl group creates stereocenters).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the thermal data of 2-butylpiperidin-4-one HCl.

MP_Validation_Workflow Start Start: Synthesized 2-Butylpiperidin-4-one HCl Drying Vacuum Dry (40°C, P2O5, 4h) Start->Drying Method_Choice Select Method Drying->Method_Choice Capillary Capillary Method (USP <741>) Method_Choice->Capillary QC / Compliance DSC DSC Analysis (10°C/min, Pinhole Pan) Method_Choice->DSC R&D / Insight Result_Cap Result: Melting Range Capillary->Result_Cap Result_DSC Result: Endotherm Onset DSC->Result_DSC Check_Range Is Range < 2°C? Result_Cap->Check_Range Check_Event Single Sharp Endotherm? Result_DSC->Check_Event Pass PASS: Valid Characterization Check_Range->Pass Yes Fail_Impure FAIL: Suspect Impurities Check_Range->Fail_Impure No (>2°C) Check_Event->Pass Yes Fail_Decomp FAIL: Decomposition/Solvate Check_Event->Fail_Decomp Broad/Multiple Peaks Action_Recryst Action: Recrystallize (EtOH/Et2O) Fail_Impure->Action_Recryst Action_TGA Action: Run TGA (Check Solvents) Fail_Decomp->Action_TGA Action_Recryst->Drying Re-test

Figure 1: Decision tree for selecting the appropriate melting point method and validating the results against purity and stability criteria.

References
  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[1] USP-NF.[1] [1][3]

  • Mettler Toledo. Melting Point Determination: Principle and Methods.[1]

  • Cayman Chemical. 4-Piperidone (hydrochloride hydrate) Product Information & Safety Data Sheet.[1] (Reference for analog thermal behavior).

  • Baliah, V. et al. Synthesis and conformational analysis of some 3-alkyl-2,6-diarylpiperidin-4-one semicarbazones. Asian Journal of Chemistry.[1] (Reference for synthesis and MP of butyl-substituted piperidones).

  • PerkinElmer. Characterization of Pharmaceuticals by DSC.[1] Application Note.

Sources

Validation

A Comparative Stability Guide: 2-Butylpiperidin-4-one Free Base vs. Hydrochloride Salt

Introduction: The Critical Role of Salt Form Selection in Drug Development In early-stage pharmaceutical development, the selection of an appropriate physical form of an active pharmaceutical ingredient (API) is a decisi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection in Drug Development

In early-stage pharmaceutical development, the selection of an appropriate physical form of an active pharmaceutical ingredient (API) is a decision with far-reaching consequences for the entire lifecycle of a drug product. For ionizable compounds, particularly weak bases like 2-butylpiperidin-4-one, the choice between the neutral "free base" and a salt form is paramount. Salt formation is a well-established strategy to enhance physicochemical properties such as solubility, dissolution rate, and stability, which in turn can significantly improve manufacturability and bioavailability.[1][2]

2-Butylpiperidin-4-one, a substituted piperidine derivative, represents a class of compounds frequently utilized as key intermediates and structural motifs in the synthesis of novel therapeutic agents. The stability of such an intermediate is crucial, as degradation can lead to impurity formation, impacting the quality, safety, and efficacy of the final API.

Theoretical Rationale: Predicting Stability Differences

From a chemical standpoint, the conversion of a basic amine to its hydrochloride salt introduces fundamental changes that are expected to enhance stability.

  • Electronic Effects and Reactivity: The nitrogen atom in the piperidine ring of the free base possesses a lone pair of electrons, rendering it nucleophilic and susceptible to oxidative degradation. Upon protonation to form the hydrochloride salt, this lone pair is engaged in a bond with a proton, significantly reducing its electron density and, consequently, its reactivity. This modification can improve the intrinsic stability of the molecule.[2]

  • Physical Properties: Salts are crystalline solids that typically exhibit higher melting points and greater thermal stability compared to their corresponding free bases.[4] This is due to the strong ionic interactions within the crystal lattice. Furthermore, hydrochloride salts are generally more water-soluble than the free base form, which can be advantageous for certain formulations but also requires careful consideration of potential stability issues in aqueous environments.[5]

  • Hygroscopicity: Hygroscopicity, the tendency to absorb moisture from the atmosphere, can profoundly impact the stability of a solid API by promoting chemical degradation (e.g., hydrolysis) or physical form changes.[4][6] While salt formation can sometimes increase hygroscopicity, a stable crystalline salt may be less hygroscopic than an amorphous or less stable crystalline free base. A thorough evaluation is therefore essential.

Experimental Design for Comparative Stability Assessment

A robust comparison requires a multi-faceted experimental approach, beginning with fundamental physicochemical characterization and culminating in forced degradation studies under accelerated stress conditions.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Forced Degradation Study cluster_3 Phase 4: Analysis & Conclusion p1 Solubility Profiling (pH-dependent) p2 pKa Determination p3 Hygroscopicity Assessment p4 Thermal Analysis (DSC/TGA) m1 Develop Stability-Indicating HPLC Method p4->m1 Provides baseline data s1 Acid & Base Hydrolysis m1->s1 Enables quantification s2 Oxidative Degradation s3 Thermal Degradation s4 Photostability a1 Quantify Degradation & Identify Degradants s4->a1 Generates samples a2 Compare Stability Profiles a3 Select Optimal Form G cluster_conditions Stress Conditions (ICH Guidelines) compound 2-Butylpiperidin-4-one (Free Base & HCl Salt) acid Acid Hydrolysis 0.1 M HCl, 60°C compound->acid base Base Hydrolysis 0.1 M NaOH, 60°C compound->base ox Oxidation 3% H2O2, RT compound->ox therm Thermal (Solid) 80°C compound->therm photo Photostability ICH Q1B Light Source compound->photo analysis Analysis via Stability-Indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis

Caption: Experimental workflow for forced degradation studies.

A. Stability-Indicating HPLC Method

  • Rationale: A validated stability-indicating method is essential to separate and quantify the parent compound from any potential degradation products, ensuring that a decrease in the parent peak is accurately measured. [7]* Methodology Outline:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength determined by UV spectral analysis of the API.

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines, using samples generated from the forced degradation studies. [7] B. Stress Condition Protocols For each condition, both the free base and HCl salt are tested. Samples are prepared in solution (approx. 1 mg/mL) and as solid powder. [8]

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C. Analyze at time points (e.g., 2, 8, 24 hours) until target degradation is reached. [9]2. Base Hydrolysis: Treat with 0.1 M NaOH at 60°C. Analyze at time points as above.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature. Analyze at time points as above.

  • Thermal Degradation: Store the solid compound at 80°C (dry heat). If the compound is sensitive to humidity, also store at an elevated temperature and humidity (e.g., 60°C/75% RH). [9][10]Analyze at set time points (e.g., 1, 3, 7 days).

  • Photostability: Expose the solid compound to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [11][12][13][14]A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation. [15]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Physicochemical Properties (Hypothetical Data)

Property2-Butylpiperidin-4-one Free Base2-Butylpiperidin-4-one HClRationale for Expected Difference
Aqueous Solubility (pH 6.8) ~0.5 mg/mL>50 mg/mLSalts are generally more soluble in near-neutral aqueous media.
pKa 9.8N/A (Already protonated)Reflects the basicity of the piperidine nitrogen.
Hygroscopicity (% weight gain @ 80% RH) 0.8% (Slightly hygroscopic)0.1% (Non-hygroscopic)A stable, crystalline salt lattice can be less prone to moisture uptake. [4]
Melting Point (DSC) 85 °C210 °CIonic bonds in the salt crystal lattice require more energy to break.
Thermal Decomposition (TGA Onset) 150 °C230 °CIncreased thermal stability due to the salt form.

Table 2: Summary of Forced Degradation Results (% Degradation, Hypothetical Data)

Stress ConditionTime2-Butylpiperidin-4-one Free Base (% Degradation)2-Butylpiperidin-4-one HCl (% Degradation)Expected Outcome
0.1 M HCl, 60°C 24h8.5%2.1%The free base will readily protonate and may be more stable once in the salt form in situ, but the initial solid form stability differs.
0.1 M NaOH, 60°C 8h15.2%18.5%The HCl salt will convert to the free base in basic conditions, leading to similar or slightly faster degradation due to initial dissolution.
3% H₂O₂, RT 8h12.8%3.5%The protonated nitrogen in the HCl salt is less susceptible to oxidation.
Thermal (80°C, solid) 7d5.5%<1.0%The higher melting point and more stable crystal lattice of the salt resist thermal degradation. [16]
Photostability (ICH Q1B) -4.8%1.2%Reduced electronic reactivity of the protonated nitrogen may lead to greater photostability.

Conclusion and Recommendation

Based on the foundational principles of pharmaceutical chemistry and the expected outcomes from the rigorous experimental plan outlined, the hydrochloride salt of 2-butylpiperidin-4-one is anticipated to demonstrate significantly enhanced stability compared to its free base form.

Specifically, the HCl salt is projected to exhibit:

  • Superior Thermal Stability: With a higher melting point and decomposition temperature.

  • Greater Resistance to Oxidative and Photolytic Degradation: Due to the reduced reactivity of the protonated piperidine nitrogen.

  • Lower Hygroscopicity: Assuming a stable crystalline form, making it easier to handle and store.

While both forms would likely show susceptibility to base-catalyzed hydrolysis, the overall stability profile of the hydrochloride salt makes it the preferable candidate for further pharmaceutical development. Its superior physical and chemical stability would likely translate to a longer shelf-life, fewer manufacturing challenges, and a more consistent quality profile for the API. This comprehensive evaluation provides the necessary data to confidently select the optimal form of 2-butylpiperidin-4-one, mitigating risks in later stages of drug development.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Slideshare. (2023). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • GMP-Verlag. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • GMP-Verlag. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • METTLER TOLEDO. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • METTLER TOLEDO. (n.d.). Simultaneous Thermal Analysis (TGA/DSC). [Link]

  • Chemistry LibreTexts. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • ResearchGate. (2014). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ScienceDirect. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • PubMed. (2001). pH-metric solubility. 3. Dissolution titration template method for solubility determination. [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. (2022). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. [Link]

  • Chemistry Stack Exchange. (2014). What is the pKa Range for weak acids and bases?. [Link]

  • Biology LibreTexts. (2023). 2.3: Weak Acids and Bases, pH and pKa. [Link]

  • Preprints.org. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • ResearchGate. (2025). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • Jack Westin. (n.d.). Equilibrium Constants Ka And Kb Pka Pkb - Acid Base Equilibria - MCAT Content. [Link]

  • Preprints.org. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. [Link]

  • Bentham Science. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • ResearchGate. (2025). Development and validation of simple stability indicating RP-HPLC method for piperine estimation in Piper nigrum , marketed formulations and nanoformulation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • AAPS PharmSciTech. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [Link]

  • Simulations Plus. (2023). Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate. [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. [Link]

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. [Link]

Sources

Comparative

Comprehensive Validation of 2-Butylpiperidin-4-one HCl: Elemental Analysis vs. Orthogonal Methods

Topic: Elemental Analysis Standards for 2-Butylpiperidin-4-one Hydrochloride Content Type: Publish Comparison Guide Executive Summary For researchers utilizing 2-butylpiperidin-4-one hydrochloride (CAS 1260815-38-0), est...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-Butylpiperidin-4-one Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

For researchers utilizing 2-butylpiperidin-4-one hydrochloride (CAS 1260815-38-0), establishing bulk purity is a critical gateway for publication and downstream synthesis. While Elemental Analysis (Combustion Analysis, EA) remains the traditional "gold standard" for journal compliance, the hygroscopic nature of hydrochloride salts often leads to erroneous "failures" in CHN data.

This guide compares the traditional EA workflow against the modern quantitative NMR (qNMR) approach. We provide experimental protocols to validate this specific chiral intermediate, ensuring your data meets the rigorous standards of J. Org. Chem., J. Med. Chem., and regulatory bodies.[1]

Part 1: The Theoretical Framework

Before analyzing the sample, one must establish the theoretical baseline. 2-butylpiperidin-4-one HCl is a secondary amine salt. Its stoichiometry includes the cation, the chloride counter-ion, and potentially non-stoichiometric water absorbed from the atmosphere.

Target Compound: 2-Butylpiperidin-4-one Hydrochloride Formula:


Molecular Weight:  191.70  g/mol [2][3]
Table 1: Theoretical Elemental Composition (Anhydrous)
ElementSymbolAtomic MassCountTotal MassTheoretical % Journal Tolerance (±0.4%)
Carbon C12.0119108.1056.39% 55.99 – 56.79%
Hydrogen H1.0081818.149.46% 9.06 – 9.86%
Nitrogen N14.007114.017.31% 6.91 – 7.71%
Chlorine Cl35.45135.4518.49% N/A*

*Note: Chlorine is typically analyzed via titration (potentiometric), not combustion, but is crucial for confirming the salt stoichiometry.

Part 2: Comparative Analysis – EA vs. qNMR

The primary challenge with 2-butylpiperidin-4-one HCl is hygroscopicity . The polar hydrochloride salt attracts atmospheric moisture, forming hemi- or monohydrates that skew Carbon and Nitrogen percentages downward, often causing the sample to fail the standard ±0.4% purity test.

Method A: Combustion Analysis (CHN)
  • Principle: High-temperature combustion (

    
    C) in an oxygen-rich environment.
    
  • The Problem: If your sample contains 0.5 equivalents of water (common for HCl salts stored without desiccators), the Carbon content drops from 56.39% to 53.8% , a "failure" by nearly 3%.

  • Best For: Confirming bulk composition and absence of inorganic impurities (which don't burn).

Method B: Quantitative NMR (qNMR)
  • Principle: Ratio-metric analysis using an internal standard (IS) of known purity.

  • The Advantage: qNMR measures the molar ratio of the analyte to the standard.[4] It is insensitive to water, residual solvents, or inorganic salts .

  • Best For: Determining "Absolute Purity" (Assay) and correcting the "As-is" weight for synthesis.

Table 2: Performance Comparison
FeatureElemental Analysis (EA) Quantitative NMR (qNMR)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)
Sensitivity to Water High (False Negatives common)None (Water signal is ignored)
Precision ±0.3% (under ideal conditions)±1.0% (routine) to ±0.1% (optimized)
Information Output Bulk % CompositionAbsolute Purity (wt%), Identity, Solvents
Cost/Time Low / 24–48h (Outsourced)Medium / 1 hour (In-house)
Journal Acceptance Required by JOC, JACSAccepted as superior alternative
Part 3: Validation Workflows (Visualized)

The following diagram illustrates the decision logic for validating 2-butylpiperidin-4-one HCl, specifically addressing the hygroscopic risk.

ValidationWorkflow Start Sample: 2-Butylpiperidin-4-one HCl VisualCheck Visual Inspection (Crystalline vs. Clumped) Start->VisualCheck Drying Vacuum Drying (60°C, <1 mbar, P2O5, 12h) VisualCheck->Drying Hygroscopic/Clumped EA_Test Run CHN Combustion VisualCheck->EA_Test Dry Powder Drying->EA_Test Check_Tol Within ±0.4% Tolerance? EA_Test->Check_Tol Pass PASS: High Purity Submit for Publication Check_Tol->Pass Yes Fail FAIL: Deviations >0.4% Check_Tol->Fail No Recalc Recalculate for Hydrates (e.g., +0.5 H2O) Fail->Recalc Check_Hydrate Matches Hydrate Model? Recalc->Check_Hydrate Check_Hydrate->Pass Yes (Report as Hydrate) qNMR_Route Perform qNMR (Internal Std: Maleic Acid) Check_Hydrate->qNMR_Route No Final_Valid VALIDATED via Orthogonal Method Report qNMR Purity + Water Content qNMR_Route->Final_Valid

Caption: Logic flow for validating hygroscopic amine salts. qNMR serves as the definitive arbiter when combustion analysis fails due to solvation.

Part 4: Experimental Protocols
Protocol A: Pre-treatment for Elemental Analysis

To maximize the chance of passing the ±0.4% threshold, the removal of surface water is mandatory.

  • Vessel: Use a clean glass vial covered with aluminum foil (pinholes punched).

  • Desiccant: Place vial in a drying pistol or vacuum oven containing

    
     (Phosphorus Pentoxide) or activated silica gel.
    
  • Conditions: Heat to 60°C under high vacuum (<1.0 mbar) for 12–16 hours .

    • Note: Do not exceed 80°C, as piperidinones can undergo self-condensation or degradation at high heat.

  • Handling: Cap the vial immediately upon breaking vacuum with dry Nitrogen/Argon. Weighing for EA must be done rapidly to prevent moisture re-adsorption.

Protocol B: qNMR Determination (The "Gold Standard" Alternative)

If EA fails or sample is precious, use this self-validating protocol.

Reagents:

  • Solvent:

    
     (Deuterium Oxide) or DMSO-
    
    
    
    .
    
    
    is preferred for HCl salts but ensure the internal standard is soluble.
  • Internal Standard (IS): Maleic Acid (Traceable Standard, e.g., NIST SRM or Sigma TraceCERT).

    • Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, well-separated from the butyl/piperidine alkyl protons (0.9–3.5 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of 2-butylpiperidin-4-one HCl (

    
    ) and ~5 mg of Maleic Acid  (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known protons,

    
    ) and the specific analyte signals (e.g., the methyl group of the butyl chain, triplet at ~0.9 ppm, 
    
    
    
    ).

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[2][5][6][7][8][9][10][11]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    
References
  • ACS Guide to Scholarly Communication. (2020). Characterization of Organic Compounds: Elemental Analysis.[7][9][12][13] American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[14][15] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis.[12] ACS Central Science, 8(7), 855–863. [Link]

  • Japanese Pharmacopoeia. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis.[4][14][16] Biological and Pharmaceutical Bulletin, 44(1). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Butylpiperidin-4-one Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this pri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Butylpiperidin-4-one hydrochloride, a piperidine derivative. The procedures outlined below are synthesized from established safety data sheets for structurally similar compounds and general best practices for hazardous chemical waste management, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Characterization

Key Potential Hazards:

  • Acute Toxicity: Piperidine derivatives can be harmful if swallowed, toxic in contact with skin, or if inhaled as dust.[1][3][4][5][6]

  • Skin and Eye Damage: These compounds are often cited as causing skin irritation or severe skin burns and serious eye damage.[3][4][5][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][7]

The following table summarizes the likely hazard classifications based on related compounds.

Hazard ClassCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed[1][5][6][8]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][3][4]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][4][7]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation[5][7]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[7][9]

Personal Protective Equipment (PPE) and Handling Precautions

A stringent PPE protocol is mandatory to minimize exposure risk during handling and disposal operations. The causality behind these choices is to create a complete barrier against all potential routes of exposure.

Essential PPE:

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 standards or a full-face shield.[2][10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Change gloves immediately if contamination occurs.[2][10]

  • Body Protection: A lab coat is required. For larger quantities or significant spill risk, a chemical-resistant apron or suit is recommended.[2][10]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to avoid inhalation.[2][7][10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used.[2]

Safe Handling Practices:

  • Avoid all personal contact, including the inhalation of dust.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][3][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][6][11]

  • Ensure adequate ventilation is always present.[2][7]

Step-by-Step Disposal and Decontamination Workflow

The guiding principle for the disposal of 2-Butylpiperidin-4-one hydrochloride is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[1][3][12]

Workflow for Disposal Decision Making

The following diagram outlines the logical flow for managing 2-Butylpiperidin-4-one hydrochloride waste.

DisposalWorkflow cluster_assessment 1. Assessment cluster_handling 2. Handling & Segregation cluster_disposal 3. Final Disposal Start Waste Generated (Unused Product, Contaminated Labware, Spills) IsHazardous Is the waste hazardous? Start->IsHazardous Segregate Segregate as Hazardous Chemical Waste (Solid) IsHazardous->Segregate Yes (Assume for this compound) Package Package in a designated, compatible, and sealed container. Segregate->Package Label Label Container: 'Hazardous Waste' Chemical Name Date & Hazard Symbols Package->Label Store Store in a designated, secure hazardous waste accumulation area. Label->Store ArrangeDisposal Arrange for collection by a licensed hazardous waste disposal company. Store->ArrangeDisposal End Disposal Complete ArrangeDisposal->End

Caption: Decision workflow for the safe disposal of 2-Butylpiperidin-4-one hydrochloride.

Protocol 1: Collection and Packaging of Unused Product and Contaminated Labware
  • Segregation: Designate a specific, compatible waste container for 2-Butylpiperidin-4-one hydrochloride waste. This container must be made of a material that will not react with the chemical (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[10]

  • Collection: Carefully place any unused or unwanted 2-Butylpiperidin-4-one hydrochloride directly into the designated hazardous waste container. Similarly, collect any disposable labware (e.g., weighing boats, pipette tips, contaminated gloves) that has come into direct contact with the chemical and place it in the same container.[10]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "2-Butylpiperidin-4-one hydrochloride".[10]

    • Relevant hazard pictograms (e.g., skull and crossbones, corrosive).

    • The date when waste was first added to the container (accumulation start date).[10]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]

  • Final Disposal: Arrange for a licensed environmental waste management contractor to collect and dispose of the waste.[1][13] Follow all federal, state, and local environmental control regulations.[2][3] The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3]

Protocol 2: Managing Spills

Immediate and correct response to a spill is vital to prevent personnel exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in Section 2.

  • Contain and Clean (Solid Spill):

    • Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[1][2] Do not use combustible materials.

    • Use non-sparking tools to carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][14] Avoid any actions that could generate dust.[2][7]

  • Decontaminate:

    • Once the bulk material is removed, decontaminate the spill surface. Use a cloth dampened with soap and water.

    • Place all cleaning materials (absorbent pads, contaminated wipes, gloves) into the hazardous waste container.[10]

  • Final Steps: Seal the waste container, ensure it is properly labeled, and move it to the secure accumulation area. Wash hands thoroughly.

Regulatory Compliance

Disposal of this substance falls under strict regulations. In the United States, this would be governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15] It is the responsibility of the waste generator (the laboratory) to correctly classify, store, and arrange for the disposal of the hazardous waste in compliance with all applicable regulations.[13]

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • BLDpharm. 790667-45-7|(S)-2-Methylpiperidin-4-one hydrochloride.
  • Jubilant Life Sciences Limited.
  • Benchchem.
  • CymitQuimica.
  • Sigma-Aldrich.
  • Vertex AI Search.
  • Fisher Scientific.
  • New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY.
  • Fisher Scientific.
  • Thermo Fisher Scientific. 1-(.beta.-Phenethyl)
  • Enamine. tert-butyl 4-(pent-4-yn-1-yl)
  • Fisher Scientific.
  • Santa Cruz Biotechnology.
  • eCFR. 40 CFR Part 260 -- Hazardous Waste Management System: General.

Sources

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